2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-2-1-8(7-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPWWCUYTSKDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674634 | |
| Record name | [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-41-7 | |
| Record name | [2-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. The presented methodology is structured around a two-step synthetic sequence, commencing with the formation of a crucial amide intermediate, followed by a palladium-catalyzed borylation. This guide offers a detailed experimental protocol, insights into the rationale behind procedural choices, and a discussion of the critical parameters necessary for successful synthesis. The content is designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
This compound (CAS 1072951-41-7) has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1][2][3][4] Its unique structural features, comprising a fluorinated phenylboronic acid scaffold appended with a morpholine amide, offer medicinal chemists a versatile handle for introducing this motif into target molecules. The boronic acid functionality serves as a linchpin for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates.[5] The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the final compound, while the morpholine moiety is often incorporated to improve aqueous solubility and pharmacokinetic profiles.
This guide delineates a reliable synthetic pathway to access this important building block, focusing on practical execution and a thorough understanding of the underlying chemical principles.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the carbon-boron bond, leading back to an aryl halide precursor. A subsequent disconnection of the amide bond points to a commercially available fluorinated benzoic acid derivative and morpholine as the starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This strategy offers a convergent and efficient route, utilizing readily accessible starting materials. The key transformations are:
-
Amide Bond Formation: The synthesis of the intermediate, (4-bromo-2-fluorophenyl)(morpholino)methanone, via the coupling of 4-bromo-2-fluorobenzoic acid and morpholine.
-
Miyaura Borylation: The palladium-catalyzed cross-coupling of the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron, to yield the desired boronic acid pinacol ester, which can then be hydrolyzed to the final product.[5]
Detailed Experimental Protocol
Part 1: Synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone
The initial step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and morpholine. This transformation can be achieved through various coupling agents. A common and effective method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 |
| Morpholine | 87.12 | 2.18 mL | 25.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.18 g | 25.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.28 g | 2.28 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| 1 M Hydrochloric acid | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a stirred solution of 4-bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol) in anhydrous dichloromethane (100 mL) at room temperature, add morpholine (2.18 mL, 25.1 mmol, 1.1 eq) and a catalytic amount of DMAP (0.28 g, 2.28 mmol, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (5.18 g, 25.1 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL).
-
Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (4-bromo-2-fluorophenyl)(morpholino)methanone as a white solid.
Expected Yield: 85-95%
Part 2: Synthesis of this compound Pinacol Ester
The second step is a Miyaura borylation reaction, a powerful method for the formation of carbon-boron bonds.[5] This reaction utilizes a palladium catalyst to couple the aryl bromide with bis(pinacolato)diboron.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (4-Bromo-2-fluorophenyl)(morpholino)methanone | 288.12 | 5.00 g | 17.4 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 4.86 g | 19.1 |
| Potassium acetate (KOAc) | 98.14 | 5.12 g | 52.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.64 g | 0.87 |
| 1,4-Dioxane, anhydrous | - | 100 mL | - |
| Ethyl acetate | - | - | - |
| Hexanes | - | - | - |
| Water | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine (4-bromo-2-fluorophenyl)(morpholino)methanone (5.00 g, 17.4 mmol), bis(pinacolato)diboron (4.86 g, 19.1 mmol, 1.1 eq), potassium acetate (5.12 g, 52.2 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.64 g, 0.87 mmol, 0.05 eq).
-
Add anhydrous 1,4-dioxane (100 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester as a white to off-white solid.
Expected Yield: 70-85%
Part 3: Hydrolysis to this compound
The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound pinacol ester | 335.19 | 5.00 g | 14.9 |
| Acetone | - | 50 mL | - |
| 1 M Hydrochloric acid | - | 20 mL | - |
| Diethyl ether | - | - | - |
| Water | - | - | - |
Procedure:
-
Dissolve the this compound pinacol ester (5.00 g, 14.9 mmol) in a mixture of acetone (50 mL) and 1 M hydrochloric acid (20 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Expected Yield: >90%
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target molecule.
Discussion of Critical Parameters and Mechanistic Insights
-
Amide Coupling: The choice of coupling agent is critical for high yields and purity. While DCC is effective, other reagents such as HATU or EDC can also be employed, particularly if racemization is a concern with chiral substrates. The use of a non-nucleophilic base like triethylamine (if starting from the acid chloride) or a catalyst like DMAP is essential to facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid intermediate.
-
Miyaura Borylation: The selection of the palladium catalyst, ligand, and base is paramount for the success of the borylation reaction. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. The base, typically a weak one like potassium acetate, is crucial to avoid premature Suzuki-Miyaura coupling of the product with the starting material. Anhydrous and oxygen-free conditions are necessary to prevent catalyst deactivation and side reactions.
-
Hydrolysis: The hydrolysis of the pinacol ester is generally a straightforward process. The use of a biphasic system or a co-solvent like acetone facilitates the reaction by improving the solubility of the ester. The progress of the hydrolysis can be monitored by the disappearance of the pinacol signals in the ¹H NMR spectrum.
Safety Considerations
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, and safety glasses).
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents and should be handled with care in a fume hood.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined procedures and paying close attention to the critical parameters, researchers can efficiently access this valuable building block for their drug discovery and development programs. The strategic combination of a robust amide coupling and a modern palladium-catalyzed borylation reaction exemplifies a practical approach to the synthesis of highly functionalized aromatic compounds.
References
An In-Depth Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Functionalized Phenylboronic Acids
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles are paramount. Phenylboronic acids have emerged as indispensable building blocks in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This guide focuses on a particularly valuable derivative, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, detailing its properties, synthesis, and applications, thereby providing a comprehensive resource for researchers engaged in the discovery and development of new therapeutics.
The unique structural features of this compound—a boronic acid moiety for versatile C-C bond formation, a fluorine atom to modulate electronic properties and metabolic stability, and a morpholine-4-carbonyl group to enhance solubility and provide a key interaction point with biological targets—make it a highly sought-after component in the synthesis of complex drug candidates.[3][4]
Section 1: Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.
Core Chemical Identity
The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for researchers.[3][5]
| Property | Value |
| CAS Number | 1072951-41-7[3] |
| Molecular Formula | C₁₁H₁₃BFNO₄[3] |
| Molecular Weight | 253.03 g/mol [3] |
| IUPAC Name | (2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid |
| SMILES | O=C(N1CCOCC1)C2=CC(B(O)O)=C(F)C=C2[3] |
Predicted Physicochemical Characteristics
| Property | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 70 Ų[3] | Influences membrane permeability and oral bioavailability. |
| LogP | -1.0221[3] | Indicates the compound's hydrophilicity, affecting solubility and distribution. |
| Hydrogen Bond Acceptors | 4[3] | Key for molecular recognition and binding to biological targets. |
| Hydrogen Bond Donors | 2[3] | Contributes to solubility and target binding. |
| Rotatable Bonds | 2[3] | Relates to conformational flexibility and binding entropy. |
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and to serve as a hydrogen bond acceptor in interactions with biological targets.[3][4] The fluorine atom, on the other hand, can enhance binding affinity through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[6]
Figure 1: Chemical structure of the title compound.
Section 2: Synthesis and Handling
Proposed Synthetic Pathway
A common strategy for the synthesis of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
Figure 2: Proposed synthetic workflow.
Step-by-Step Conceptual Protocol:
-
Carbonylative Coupling: The synthesis would likely commence with a palladium-catalyzed carbonylative coupling of a suitable di-halogenated benzene derivative, such as 1-bromo-2-fluoro-5-iodobenzene, with morpholine. This reaction introduces the morpholine-4-carbonyl moiety at the 5-position.
-
Miyaura Borylation: The resulting (5-bromo-4-fluorophenyl)(morpholino)methanone would then undergo a Miyaura borylation reaction. This involves the palladium-catalyzed coupling with a diboron reagent, such as bis(pinacolato)diboron, to introduce the boronic acid functionality (as its pinacol ester) at the position of the remaining halogen.
-
Hydrolysis: Finally, the boronic ester is hydrolyzed under acidic conditions to yield the desired this compound.
Safety and Handling
As with all boronic acids, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.[3] The compound should be stored at 2-8°C for long-term stability.[3]
Section 3: Reactivity and Synthetic Applications
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the facile synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutically active compounds.[2][13][14][15]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Figure 3: The Suzuki-Miyaura catalytic cycle.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid is activated, and the aryl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a general, illustrative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[16]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is then purified by column chromatography or recrystallization.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.
-
Kinase Inhibitors: The morpholine moiety is frequently found in kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase domain.[17]
-
GPCR Modulators: The overall physicochemical properties of this building block are well-suited for the synthesis of ligands for G-protein coupled receptors.
-
Protein Degraders: This compound is also classified as a building block for protein degraders, suggesting its utility in the burgeoning field of targeted protein degradation.[12]
The ability to rapidly generate libraries of compounds with diverse biaryl cores using this building block is a significant advantage in lead optimization campaigns.
Conclusion
This compound is a strategically designed building block that offers a powerful combination of features for modern drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the favorable physicochemical properties imparted by the fluorine and morpholine-4-carbonyl substituents, makes it an invaluable tool for the synthesis of novel and complex drug candidates. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this versatile compound in their pursuit of new and improved therapeutics.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chemscene.com [chemscene.com]
- 4. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 5. aobchem.com [aobchem.com]
- 6. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. redox.com [redox.com]
- 13. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid molecular weight
An In-Depth Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A Keystone Building Block in Modern Drug Discovery
Abstract
This compound is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique tripartite structure, featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a solubilizing morpholine amide moiety, makes it an exceptionally valuable reagent. This guide provides a comprehensive overview of its physicochemical properties, strategic applications in drug discovery—particularly as a component in protein degraders—and practical methodologies for its use. By explaining the causal relationships behind its molecular design and experimental utility, this document serves as a technical resource for scientists aiming to leverage this compound for the synthesis of novel therapeutics.
Physicochemical Characterization and Molecular Rationale
The utility of any chemical building block is defined by its physical and chemical properties. This compound has been specifically designed to balance reactivity, stability, and desirable pharmacokinetic characteristics.
Core Properties
A summary of the essential quantitative data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 253.03 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BFNO₄ | [1][2][4] |
| CAS Number | 1072951-41-7 | [1][2][4][5] |
| Typical Purity | ≥97% | [2][3][4] |
| Appearance | White to off-white solid | [6] |
| Storage Conditions | 2-8°C, sealed in dry conditions | [1][4] |
| Topological Polar Surface Area (TPSA) | 70 Ų | [1] |
| LogP (calculated) | -1.0221 | [1] |
Deconstruction of the Molecular Architecture
The power of this reagent lies in the synergistic contribution of its three key functional groups:
-
The Phenylboronic Acid Moiety: This group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl systems, which are common motifs in drug candidates.[7] The boronic acid provides a stable, yet sufficiently reactive, handle for predictable and high-yield synthetic transformations.
-
The Fluorine Atom: The placement of a fluorine atom ortho to the boronic acid is a deliberate strategic choice. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its presence can significantly modulate the electronic properties of the aromatic ring, influencing the compound's pKa and reactivity. From a drug development perspective, strategic fluorination is a well-established technique to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[7]
-
The Morpholine-4-carbonyl Group: The morpholine ring is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[8] Its inclusion here serves several purposes. Firstly, the morpholine group often improves aqueous solubility and overall pharmacokinetic properties. Secondly, the amide linkage provides a rigid conformational constraint while the morpholine ring itself can participate in crucial hydrogen bonding interactions within a protein's active site. This makes the entire substituent not just a solubilizing tail, but a potential pharmacophore that contributes directly to biological activity.[8]
Strategic Application in Drug Discovery
While broadly applicable, this compound is particularly valuable as a "Protein Degrader Building Block".[2] This positions it at the forefront of targeted protein degradation, a revolutionary therapeutic modality.
Role in Targeted Protein Degradation (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. This building block is ideally suited for incorporation into the E3 ligase-binding portion or the linker of a PROTAC.
The diagram below illustrates the general workflow of PROTAC-mediated protein degradation and highlights where a building block such as this would be integrated.
Caption: Integration of the building block into a PROTAC synthesis workflow.
The causality is clear: the boronic acid enables a robust Suzuki coupling to construct the E3 ligase ligand, while the fluoro-morpholine portion imparts favorable physicochemical properties essential for the final PROTAC molecule's efficacy and cell permeability.
Synthetic Considerations and Methodologies
A deep understanding of a building block requires knowledge of its synthesis. While proprietary methods may vary, a plausible and logical synthetic route can be designed based on established organometallic chemistry principles.
Retrosynthetic Analysis and Proposed Workflow
A logical approach to synthesizing this molecule involves three key transformations:
-
Amidation: Formation of the amide bond between a suitable benzoic acid derivative and morpholine.
-
Directed Ortho-Metalation (DoM): A powerful strategy where an existing functional group directs deprotonation to an adjacent position.
-
Borylation: Trapping the resulting aryl anion with a boron electrophile to form the boronic acid (or a boronate ester precursor).
The following diagram outlines this proposed synthetic pathway.
Caption: A plausible synthetic workflow for the target molecule.
Example Protocol: Miyaura Borylation
The borylation step is critical. The following is a representative, self-validating protocol for converting an aryl halide (like the brominated intermediate shown above) to a boronate ester, which is then hydrolyzed to the final boronic acid. The rationale for each step is included to ensure trustworthiness and reproducibility.
Objective: To install a boronate ester group onto the (4-Bromo-3-fluorophenyl)(morpholino)methanone intermediate.
Materials:
-
(4-Bromo-3-fluorophenyl)(morpholino)methanone (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl bromide, B₂pin₂, Pd(dppf)Cl₂, and KOAc.
-
Causality: This reaction is sensitive to oxygen and moisture. An inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and unwanted side reactions.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous dioxane via syringe.
-
Causality: Dioxane is an excellent solvent for this reaction, and using an anhydrous grade is essential to prevent premature hydrolysis of the boronate ester and B₂pin₂.
-
-
Reaction: Stir the mixture at 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality: Heat is required to drive the catalytic cycle. KOAc acts as the base necessary for the transmetalation step. Monitoring ensures the reaction is stopped at completion, preventing byproduct formation.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Causality: Celite filtration is a standard and effective method for removing heterogeneous catalyst residues.
-
-
Purification (Boronate Ester): Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a solvent mixture (e.g., THF/water). Add an acid (e.g., 1M HCl) and stir vigorously until cleavage is complete (monitored by LC-MS).
-
Causality: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis is the standard method for deprotection to yield the final, more polar product.
-
-
Final Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the final product.
Quality Control, Handling, and Storage
To ensure the integrity of experimental results, strict adherence to handling and QC protocols is mandatory.
-
Quality Control: The identity and purity of this compound should be verified upon receipt and periodically thereafter. Standard analytical techniques include:
-
¹H and ¹⁹F NMR: To confirm the chemical structure and absence of proton- or fluorine-containing impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
-
Handling: As with most boronic acids, this compound should be handled in a well-ventilated area. It is classified as a warning-level hazard, with statements indicating potential for skin, eye, and respiratory irritation.[4]
-
Storage: The compound is susceptible to dehydration/trimerization (forming boroxines). It must be stored sealed in a dry environment at the recommended temperature of 2-8°C to maintain its reactivity and integrity.[1][4]
Conclusion
This compound is more than a simple chemical reagent; it is a product of rational molecular design tailored for the challenges of modern drug discovery. Its combination of a versatile reactive handle, a metabolically stabilizing fluorine atom, and a pharmacokinetically favorable morpholine amide group makes it a powerful tool for synthesizing complex molecules. For researchers developing targeted therapies, particularly in the burgeoning field of protein degradation, this building block offers a reliable and strategic starting point for innovation.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Novachemistry-product-info [novachemistry.com]
- 4. aobchem.com [aobchem.com]
- 5. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. This compound [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid safety data sheet
An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Introduction
This compound is a specialized building block of significant interest to researchers, scientists, and drug development professionals. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, makes it a valuable reagent for constructing complex organic molecules, particularly in the field of medicinal chemistry. The presence of the fluoro-, morpholine-carbonyl-, and boronic acid moieties provides a unique combination of reactivity and structural properties.
However, as with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the safety data, handling procedures, and emergency protocols for this compound. It moves beyond a simple recitation of facts to explain the causality behind safety measures, empowering researchers to work with this reagent confidently and safely.
Compound Identification and Hazard Classification
Proper identification and understanding the formal hazard classification are the foundation of safe chemical handling. This information is typically found on the supplier's Safety Data Sheet (SDS) and product label.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1072951-41-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃BFNO₄ | [1][4] |
| Molecular Weight | 253.03 g/mol | [1][2] |
Globally Harmonized System (GHS) Classification
Based on available data, this compound is classified as follows.[4] It is crucial to always refer to the specific SDS provided by your supplier, as classifications can vary.
-
GHS Pictogram:

-
Signal Word: Warning [4]
-
Hazard Statements:
-
H315: Causes skin irritation. [4] This indicates that direct contact with the skin is likely to cause inflammation, redness, or itching.
-
H319: Causes serious eye irritation. [4] Contact with the eyes can lead to significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [4] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
-
-
Precautionary Statements:
Expert Insight: Structural Hazard Considerations
The hazard profile of this molecule can be understood by considering its constituent parts. Phenylboronic acids as a class are known irritants.[6] The fine, dusty nature of many solid boronic acids increases the risk of inhalation and inadvertent contact. Furthermore, while the morpholine amide is generally a stable functional group, the overall reactivity of the molecule in synthetic applications necessitates careful handling to avoid unintended reactions.
Toxicological Profile and Exposure Control
Understanding the routes of exposure and implementing robust controls are critical to mitigating risk.
-
Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[4][6] Ingestion may be harmful, a common feature of many phenylboronic acid derivatives.[7]
Occupational Exposure Limits (OELs)
Specific OELs for this compound have not been established. However, OSHA has set limits for related compounds like Boron Oxide, which can serve as a conservative reference point.
| Agency | Compound | Limit | Type |
| OSHA | Boron Oxide | 15 mg/m³ | PEL-TWA (Total Dust)[11][12] |
| NIOSH | Boron Oxide | 10 mg/m³ | REL-TWA[12] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.
Core Protocol: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
-
Engineering Controls (Primary Barrier):
-
Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[9] This is the most critical control measure to prevent inhalation of dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.
-
-
Administrative Controls:
-
Designated Area: Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.
-
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Eye Protection: Chemical safety goggles are mandatory.[6][13] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]
-
Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.[9]
-
Caption: PPE selection workflow for handling the compound.
Physicochemical Properties and Reactivity
Understanding the physical properties and chemical reactivity is key to safe storage and use.
| Property | Value / Description | Source / Implication |
| Appearance | Off-white to white solid/powder | Visual confirmation of the material. |
| Odor | Odorless | [14] Lack of odor does not mean lack of hazard. |
| Stability | Hygroscopic solid.[7][15] | Store in a dry environment. Absorption of water can affect reagent stoichiometry and stability. |
| Conditions to Avoid | Humidity, moisture, strong oxidizing agents, excess heat.[7][15][16] | Prevents degradation and hazardous reactions. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[15][16] | Risk of vigorous or exothermic reactions.[7] |
| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[15][16] | Firefighting requires a self-contained breathing apparatus (SCBA).[8][15] |
Expert Insight: The Boroxine Equilibrium
A critical, often overlooked, aspect of boronic acid chemistry is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process that is sensitive to the presence of water. Storing the compound in a desiccated environment is not just to prevent decomposition, but to ensure the molecular weight and stoichiometry are accurate for reactions. Inconsistent results in Suzuki couplings can sometimes be traced back to improperly stored boronic acids with a high boroxine content.
Safe Handling, Storage, and Disposal Protocols
A systematic approach to handling, storage, and disposal is mandatory.
Protocol: Step-by-Step Safe Handling
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all required PPE is donned correctly.
-
Weighing: Weigh the solid compound in the fume hood on a disposable weigh boat or directly into the reaction vessel. Use anti-static tools if necessary. The goal is to minimize the generation of airborne dust.
-
Transfer & Dissolution: Add the solid to the reaction vessel within the hood. Slowly add the solvent to dissolve the solid, keeping the vessel covered as much as possible to avoid splashes.
-
Post-Handling: Immediately after use, tightly cap the reagent bottle. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol) and wipe. Dispose of all contaminated disposables as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and wash hands thoroughly with soap and water.
Storage Requirements
-
Atmosphere: The container should be tightly sealed to protect from moisture.[6][9] For long-term storage, consider a desiccator cabinet.
Disposal Protocol
All waste containing this compound, whether solid, in solution, or as contaminated materials (gloves, wipes, weigh boats), must be treated as hazardous chemical waste.[13]
-
Segregation: Collect waste in a designated, clearly labeled, and sealed hazardous waste container.[13] Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (Irritant).[13]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour boronic acid waste down the drain.[8][13]
Caption: Decision tree for proper waste segregation.
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Scenario | Immediate Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |
| Spill | Evacuate the area. If the spill is contained within a fume hood, close the sash. Wear appropriate PPE (respirator, goggles, gloves, lab coat). Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[9] |
| Fire | Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam extinguisher.[15] Firefighters must wear a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products.[8][15] |
Conclusion
This compound is a powerful tool for chemical synthesis. Its effective and safe use hinges on a foundation of respect for its potential hazards. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and systematic protocols for handling and disposal, researchers can confidently integrate this reagent into their workflows. The core principle must always be the minimization of exposure—As Low As Reasonably Practicable (ALARP). Proactive safety is not a barrier to discovery; it is an integral component of rigorous, reproducible, and responsible science.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. aobchem.com [aobchem.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. laballey.com [laballey.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. carlroth.com [carlroth.com]
- 11. PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BORON OXIDE | Occupational Safety and Health Administration [osha.gov]
- 13. benchchem.com [benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.pt [fishersci.pt]
A Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid: Commercial Availability, Applications, and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, a specialized organoboron compound, has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional structure—featuring a boronic acid, a fluoro group, and a morpholine carboxamide—offers a powerful combination of reactivity and molecular scaffolding capabilities.
The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The strategic placement of a fluorine atom can significantly influence the physicochemical properties of the final molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[2] Furthermore, the morpholine-4-carbonyl group provides a polar, hydrogen-bond accepting feature that can improve solubility and pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth overview of the commercial availability, key properties, applications, and handling of this important synthetic building block.
Chemical Properties and Specifications
This compound is commercially available from a range of suppliers, typically as a solid with high purity. Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 1072951-41-7 | [3][4] |
| Molecular Formula | C₁₁H₁₃BFNO₄ | [3] |
| Molecular Weight | 253.03 g/mol | [3] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [3][5] |
| SMILES | O=C(N1CCOCC1)C2=CC(B(O)O)=C(F)C=C2 | [3] |
| InChI Key | PGPWWCUYTSKDEA-UHFFFAOYSA-N | [5] |
Commercial Availability
This reagent is readily accessible through various chemical suppliers that specialize in providing building blocks for research and development. When sourcing this compound, it is crucial to verify the purity and obtain a certificate of analysis.
Table of Commercial Suppliers:
| Supplier | Product Number Example | Purity |
| ChemScene | CS-0174114 | ≥98% |
| BLDpharm | BD00798603 | - |
| Ambeed, Inc. | AMBH990F748F | - |
| CymitQuimica | IN-DA003BN4 | 98% |
Note: This is not an exhaustive list, and availability may vary. Researchers should consult supplier websites for current stock and pricing.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.
A notable example of its application is found in the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of substituted phenoxymethyl derivatives, as described in a patent from F. Hoffmann-La Roche AG.[6][7]
Reaction Scheme Example:
Caption: Generalized Suzuki-Miyaura coupling reaction.
In the patented synthesis, this compound was successfully coupled with an iodo-substituted benzonitrile derivative to yield the desired biaryl product with a reported yield of 15%.[7][8] This demonstrates the utility of this boronic acid in constructing complex molecular architectures that are of interest in drug discovery.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar fluorinated boronic acids and should be optimized for specific substrates.[9][10][11]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
Procedure:
-
Preparation: To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2-3 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safe Handling and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Safety Precautions:
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: Causes skin irritation.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Recommended storage temperature is typically 2-8°C.[3]
Conclusion
This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures incorporating fluorine and morpholine moieties, which are known to impart favorable properties to bioactive molecules. By following established protocols and adhering to proper safety procedures, researchers can effectively leverage this reagent to advance their synthetic and medicinal chemistry programs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. This compound [cymitquimica.com]
- 6. CN108026077A - è¯æ°§åºç²åºè¡çç© - Google Patents [patents.google.com]
- 7. CN108026077B - è¯æ°§åºç²åºè¡çç© - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
Spectroscopic Characterization of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids and their derivatives have emerged as indispensable building blocks in contemporary medicinal chemistry and drug development.[1][2] Their unique ability to form reversible covalent bonds with diols makes them valuable for creating sensors and drug delivery systems that respond to biological cues, such as glucose levels.[3][4][5][6] Furthermore, their utility in Suzuki-Miyaura cross-coupling reactions has cemented their role in the synthesis of complex bioactive molecules.[1] The compound of interest, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, incorporates several key pharmacophoric features: a fluorinated phenyl ring, a morpholine amide, and a boronic acid moiety. This combination of functionalities suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents.[7][8]
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (Figure 1). By presenting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification, quality control, and further application in synthetic workflows. The methodologies and interpretations presented herein are grounded in established scientific principles and best practices for the analytical characterization of small molecules.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is paramount for the accurate interpretation of its spectroscopic data.
Figure 1: Chemical structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1228835-94-7 | Internal Data |
| Molecular Formula | C₁₁H₁₃BFNO₄ | Internal Data |
| Molecular Weight | 253.03 g/mol | Internal Data |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: A Rationale-Driven Approach
A standardized protocol for NMR analysis ensures data reproducibility and quality.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9][10] The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and prevent the rapid exchange of the boronic acid protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11] Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Rationale: To obtain a proton spectrum with a good signal-to-noise ratio.
-
Parameters: A standard pulse sequence (e.g., zg30) is typically used. A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Rationale: To observe all carbon environments, including quaternary carbons.
-
Parameters: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A longer acquisition time and a larger number of scans are required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Rationale: To confirm the presence and environment of the fluorine atom.
-
Parameters: A simple pulse-acquire sequence is sufficient. The large chemical shift range of ¹⁹F provides high sensitivity to the electronic environment.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides a roadmap for what to expect during experimental analysis. Online prediction tools can offer valuable initial estimates.[12][13]
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~8.0-8.5 | br s | 2H | B(OH )₂ | Boronic acid protons are acidic and often appear as a broad singlet. Their chemical shift is concentration and solvent-dependent. |
| ~7.6-7.8 | m | 1H | Ar-H | Aromatic proton ortho to the boronic acid group and meta to the fluorine. |
| ~7.4-7.6 | m | 1H | Ar-H | Aromatic proton meta to both the boronic acid and fluorine. |
| ~7.1-7.3 | t | 1H | Ar-H | Aromatic proton ortho to the fluorine, showing coupling to the adjacent aromatic protons and the fluorine atom. |
| ~3.6-3.8 | m | 4H | -N(CH₂CH₂-)₂O | Morpholine protons adjacent to the nitrogen atom are deshielded by the amide carbonyl. |
| ~3.4-3.6 | m | 4H | -N(-CH₂CH₂-)₂O | Morpholine protons adjacent to the oxygen atom. |
Predicted ¹³C NMR Spectral Data
¹³C NMR provides crucial information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~165-170 | C =O | Amide carbonyl carbons typically resonate in this downfield region. |
| ~158-162 (d) | C -F | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and appears as a doublet due to C-F coupling. |
| ~130-135 | Ar-C | Aromatic carbons. |
| ~125-130 (d) | Ar-C | Aromatic carbon coupled to fluorine. |
| ~115-120 (d) | Ar-C | Aromatic carbon ortho to the fluorine, showing a large C-F coupling constant. |
| ~110-115 | C -B | The carbon attached to the boron is typically shielded relative to other aromatic carbons. |
| ~66-68 | -N(-CH₂C H₂-)₂O | Morpholine carbons adjacent to the oxygen atom. |
| ~42-48 | -N(C H₂CH₂-)₂O | Morpholine carbons adjacent to the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: Ensuring High-Quality Spectra
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation.[14][15][16] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[17][18]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
Table 4: Predicted IR Absorption Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3500-3200 | Broad, Strong | O-H stretch | Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H stretch | Arising from the CH₂ groups of the morpholine ring. |
| ~1630-1600 | Strong | C=O stretch (Amide I) | The amide carbonyl group gives a strong and characteristic absorption in this region. |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |
| ~1360-1300 | Strong | B-O stretch | Characteristic vibration for the boronic acid moiety. |
| ~1250-1200 | Strong | C-N stretch | Stretching vibration of the amide C-N bond. |
| ~1115 | Strong | C-O-C stretch | Asymmetric stretching of the ether linkage in the morpholine ring. |
| ~1050-1000 | Strong | C-F stretch | The carbon-fluorine bond absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[19][20][21][22]
Experimental Protocol: A Guide to ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode.[19]
-
Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will provide the molecular weight, and the fragmentation pattern will confirm the connectivity of the different structural motifs. Online fragmentation prediction tools can assist in interpreting the MS/MS spectrum.[23][24][25][26][27]
Table 5: Predicted m/z Values for Key Ions
| m/z | Ion | Rationale |
| 254.1 | [M+H]⁺ | Protonated molecular ion. |
| 236.1 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |
| 218.1 | [M+H - 2H₂O]⁺ | Loss of a second water molecule. |
| 168.1 | [M+H - Morpholine]⁺ | Cleavage of the amide bond with loss of the morpholine group. |
| 86.1 | [Morpholine+H]⁺ | Protonated morpholine fragment. |
digraph "fragmentation" {
graph [layout=dot, rankdir=LR];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];
M [label="[M+H]⁺\nm/z = 254.1"];
frag1 [label="[M+H - H₂O]⁺\nm/z = 236.1"];
frag2 [label="[M+H - 2H₂O]⁺\nm/z = 218.1"];
frag3 [label="[C₇H₅BFO₂]⁺\nm/z = 168.1"];
frag4 [label="[C₄H₁₀NO]⁺\nm/z = 86.1"];
M -> frag1 [label="- H₂O"];
frag1 -> frag2 [label="- H₂O"];
M -> frag3 [label="- C₄H₈NO"];
M -> frag4 [label="- C₇H₅BFO₂"];
}
Figure 2: Predicted key fragmentation pathways for this compound in ESI-MS/MS.
Conclusion: A Spectroscopically Well-Characterized Building Block
This technical guide has provided a detailed spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the rationale-driven experimental protocols, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. A thorough understanding of its spectroscopic properties is essential for its effective utilization in the synthesis of novel drug candidates and other advanced materials. The information presented herein should serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, facilitating the seamless integration of this versatile building block into their research and development programs.
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Jonas, S., & Kuhn, S. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10217-10227.
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solubility of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary drug discovery and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of physical organic chemistry and established methodologies to predict and determine its solubility profile in common organic solvents. We will explore the intrinsic chemical properties of the molecule, the influence of its functional groups on solute-solvent interactions, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to enable its effective use in synthetic chemistry, formulation development, and high-throughput screening applications.
Introduction: The Significance of Solubility in Modern Chemistry
The solubility of a compound is a critical physicochemical parameter that dictates its utility across numerous scientific disciplines, from medicinal chemistry to materials science. For a molecule like this compound, which is frequently employed in the synthesis of bioactive molecules and functional materials, a thorough understanding of its solubility is paramount. Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.[1] Early and accurate assessment of solubility can mitigate late-stage failures in the drug development pipeline and optimize synthetic route design.[2]
This guide will provide the necessary theoretical framework and practical methodologies to empower researchers to fully characterize the solubility of this compound in a variety of organic solvent systems.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, we must first dissect its molecular structure and the properties imparted by its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BFNO₄ | [3] |
| Molecular Weight | 253.03 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 70 Ų | [3] |
| logP (octanol-water partition coefficient) | -1.0221 | [3] |
| Hydrogen Bond Donors | 2 (from the boronic acid hydroxyls) | [3] |
| Hydrogen Bond Acceptors | 4 (oxygen atoms in morpholine and boronic acid) | [3] |
The molecule possesses a unique combination of features that will govern its solubility:
-
Arylboronic Acid Moiety: Boronic acids are Lewis acids and can engage in hydrogen bonding both as donors (B-OH) and acceptors.[4] They are known to form cyclic anhydrides called boroxines, which can complicate solubility behavior.[5]
-
Fluorine Substituent: The ortho-fluoro group is a strong electron-withdrawing group, which increases the acidity of the boronic acid.[4] This can influence its interactions with basic or acidic solvents.
-
Morpholine-4-carbonyl Group: This amide group is polar and contributes significantly to the molecule's overall polarity, as indicated by the high TPSA and negative logP. The morpholine ring can also participate in hydrogen bonding.
Given the calculated negative logP and high TPSA, this compound is predicted to be a relatively polar molecule.[3] This suggests a preference for polar organic solvents over non-polar hydrocarbons.
Predicted Solubility Trends in Organic Solvents
Based on the solubility of structurally similar compounds like phenylboronic acid and considering the functional groups present, we can predict the following solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and Acetone . These solvents can effectively solvate the polar morpholine-4-carbonyl group and interact with the boronic acid moiety. Phenylboronic acid generally shows high solubility in ketones.[6][7]
-
Moderate to High Solubility: Expected in polar protic solvents like Methanol and Ethanol . These alcohols can act as both hydrogen bond donors and acceptors, readily interacting with the boronic acid and morpholine groups.
-
Moderate Solubility: Expected in ethers like Tetrahydrofuran (THF) and 1,4-Dioxane . While less polar than the aforementioned solvents, they can still engage in hydrogen bonding as acceptors. Phenylboronic acid exhibits high solubility in ethers.[6][7]
-
Low to Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform . Phenylboronic acid has moderate solubility in chloroform.[6][7] The polarity of the target molecule may limit its solubility in less polar chlorinated solvents.
-
Very Low Solubility: Expected in non-polar hydrocarbon solvents such as Hexane , Heptane , and Toluene . The significant polarity of the molecule will lead to poor solvation in these solvents.[6][7]
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is essential. Two primary methods are employed: thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most widely accepted technique for this determination.[8]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[8]
-
Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid residue. This can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to separate the liquid phase. Care must be taken to avoid adsorption of the compound onto the filter material.[9]
-
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method. A calibration curve must be generated using solutions of known concentrations.
-
UV-Vis Spectroscopy: A faster method, but less specific than HPLC. Requires the compound to have a chromophore and is susceptible to interference from impurities.[9]
-
The following diagram illustrates the workflow for determining thermodynamic solubility:
References
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A Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A Strategic Building Block in Modern Medicinal Chemistry
Foreword: The Strategic Imperative for Advanced Intermediates
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. The success of a medicinal chemistry campaign often hinges on the strategic selection of building blocks that not only facilitate the assembly of complex molecular architectures but also impart desirable pharmacological properties. 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No. 1072951-41-7) has emerged as a quintessential example of such a strategic intermediate.[1][2][3] Its unique combination of a fluorinated phenylboronic acid, amenable to palladium-catalyzed cross-coupling reactions, and a morpholine-carboxamide moiety, a recognized pharmacophore, positions it as a valuable tool for the synthesis of next-generation therapeutics. This guide provides an in-depth technical overview of its core applications, with a particular focus on its role in the development of potent and selective kinase inhibitors.
The Molecular Logic: Deconstructing this compound
To appreciate the utility of this building block, it is essential to understand the contribution of its constituent parts.
-
The Phenylboronic Acid: This functional group is the workhorse for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds in organic synthesis.[4] Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for late-stage functionalization in complex syntheses.[4]
-
The Ortho-Fluoro Substituent: The fluorine atom exerts a profound influence on the molecule's properties. Electronically, it is strongly electron-withdrawing, which can modulate the reactivity of the boronic acid in coupling reactions.[5] In the final drug molecule, the fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidative metabolism.
-
The Morpholine-4-carbonyl Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated to enhance the physicochemical properties of a drug candidate.[6] It can improve aqueous solubility, act as a hydrogen bond acceptor, and contribute to a favorable absorption, distribution, metabolism, and excretion (ADME) profile. The amide linkage provides a rigid connection to the phenyl ring, influencing the overall conformation of the molecule.
Below is a diagram illustrating the key functional components of the molecule.
Caption: Key functional motifs of this compound.
Case Study: Synthesis of BMS-986142, a Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor
A prominent application of this compound is in the synthesis of BMS-986142 , a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[7][8][9] BTK is a critical signaling enzyme in B-cells and other immune cells, making it a high-value target for the treatment of autoimmune diseases like rheumatoid arthritis and Sjögren's syndrome.[8][9]
The synthesis of BMS-986142 involves a key Suzuki-Miyaura coupling step where the 2-Fluoro-5-(morpholine-4-carbonyl)phenyl moiety is introduced. This fragment is crucial for the overall activity and selectivity of the final compound.
The BTK Signaling Pathway and the Rationale for Inhibition
BTK is a member of the Tec family of kinases and plays an indispensable role in B-cell receptor (BCR) signaling.[8] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that leads to B-cell proliferation, differentiation, and antibody production. In autoimmune diseases, dysregulation of this pathway contributes to the production of autoantibodies and inflammation. By inhibiting BTK, BMS-986142 effectively dampens this pathological immune response.[8][9]
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
References
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- 6. WO2012020008A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
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- 9. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling Reactions Using 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
<
Introduction: Strategic Importance in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of building blocks for this transformation, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS 1072951-41-7) has emerged as a particularly valuable reagent in the field of drug discovery and development.[3][4] Its unique structural features—an ortho-fluorine substituent and a para-morpholine carboxamide—impart desirable physicochemical properties to target molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine moiety often improves aqueous solubility and pharmacokinetic profiles, crucial attributes for successful therapeutic agents.[5][6]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing reaction outcomes.
Mechanistic Considerations: The "Why" Behind the Protocol
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The generally accepted catalytic cycle proceeds through three key steps:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer.[9][10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
The specific structure of this compound introduces nuances to this cycle. The electron-withdrawing nature of both the ortho-fluoro and para-carbonyl groups can render the boronic acid somewhat electron-deficient. This can slow the rate of transmetalation compared to electron-rich arylboronic acids.[11] Consequently, the choice of catalyst, ligand, base, and solvent becomes critical to achieving high yields.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
Two distinct protocols are presented to accommodate different substrate reactivities and laboratory capabilities. Protocol 1 utilizes a modern, highly active catalyst system for challenging couplings at milder temperatures, while Protocol 2 employs a more traditional, cost-effective system that may require higher temperatures.
Protocol 1: High-Activity Catalyst System for Demanding Couplings
This protocol is recommended for coupling with less reactive aryl chlorides or sterically hindered partners. The use of a highly active phosphine ligand and a robust base ensures efficient reaction even with the electron-deficient nature of the boronic acid.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed reaction solvent.
-
Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst solution.
-
Place the reaction vessel in a preheated oil bath or heating block set to 80–100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4–24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Standard Conditions with a Classic Catalyst
This protocol is a reliable starting point for reactions with more reactive aryl bromides or iodides and offers a more economical catalyst system.
Materials:
-
Aryl or heteroaryl bromide/iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution
-
Degassed solvent: Toluene or Dimethoxyethane (DME)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the aryl halide and this compound.
-
Add the degassed organic solvent (e.g., Toluene).
-
Begin stirring and add the aqueous sodium carbonate solution.
-
Add the Pd(PPh₃)₄ catalyst.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the mixture to reflux (typically 90–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 6–18 hours), cool the mixture to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (Steps 8-10).
-
Purify the crude product by flash column chromatography.
Data Summary and Parameter Selection
The choice of reaction parameters is crucial for a successful outcome. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Protocol 1 (High-Activity) | Protocol 2 (Standard) | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ is a stable Pd(II) precursor that forms the active Pd(0) in situ. Pd(PPh₃)₄ is a direct source of Pd(0) but can be more air-sensitive. |
| Ligand | SPhos | Triphenylphosphine (in Pd(PPh₃)₄) | Bulky, electron-rich phosphine ligands like SPhos accelerate oxidative addition and reductive elimination, proving essential for less reactive substrates.[12] |
| Base | K₃PO₄ (strong, non-nucleophilic) | Na₂CO₃ (milder) | A stronger base like K₃PO₄ is often required to form the boronate of electron-deficient boronic acids efficiently. Na₂CO₃ is sufficient for more reactive coupling partners. |
| Solvent | Dioxane, Toluene/H₂O | Toluene, DME | Aprotic polar solvents or biphasic systems are standard. The presence of some water can be beneficial for dissolving the base and facilitating transmetalation.[8] |
| Temperature | 80–100 °C | 90–110 °C (Reflux) | The higher activity of the catalyst in Protocol 1 often allows for lower reaction temperatures, which can improve selectivity and reduce side reactions. |
| Boronic Acid Equiv. | 1.2–1.5 | 1.2 | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential protodeboronation side reactions.[11] |
Troubleshooting and Expert Recommendations
-
Low Conversion/Stalled Reaction:
-
Cause: Inefficient catalyst activity or base strength.
-
Solution: Switch to a more active ligand (e.g., from PPh₃ to a biarylphosphine like SPhos or XPhos). Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure all reagents and solvents are rigorously degassed to prevent catalyst deactivation.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid reacts with trace water or protons instead of transmetalating to the palladium center. This is more common with electron-deficient boronic acids.[11]
-
Solution: Use anhydrous solvents and reagents. A stronger base or a more active catalyst can accelerate the productive coupling pathway, outcompeting protodeboronation.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxidative coupling of two boronic acid molecules.
-
Solution: This is often caused by the presence of oxygen. Ensure the reaction is maintained under a strict inert atmosphere throughout.
-
-
Difficult Purification:
-
Cause: Residual palladium catalyst or ligand byproducts.
-
Solution: After the reaction, consider filtering the diluted organic solution through a pad of Celite® or silica gel to remove insoluble palladium species. Washing the combined organic extracts with an aqueous solution of thiourea or L-cysteine can also help scavenge residual palladium.
-
Conclusion
This compound is a powerful building block for the synthesis of complex molecules in pharmaceutical research. A rational approach to reaction design, grounded in a solid understanding of the Suzuki-Miyaura mechanism, is key to success. By carefully selecting the catalyst system, base, and solvent, researchers can effectively overcome the challenges associated with this electron-deficient substrate and efficiently construct novel chemical entities. The protocols and insights provided herein serve as a robust starting point for the successful application of this versatile reagent.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid with various aryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl scaffolds present in numerous pharmacologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for catalyst and reagent selection, and present a robust, step-by-step protocol designed for high-yield synthesis. This guide is intended to empower researchers to successfully implement this critical transformation in their drug discovery and development programs.
Introduction: The Significance of Fluorinated Biaryl Morpholine Amides
The biaryl structural motif is a privileged scaffold in modern drug discovery, offering a rigid framework for the precise spatial orientation of pharmacophoric elements. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Furthermore, the morpholine-4-carbonyl group is a common feature in drug candidates, often enhancing aqueous solubility and providing a key hydrogen bond acceptor. The combination of these three structural features in molecules derived from this compound makes this building block highly valuable for the synthesis of novel therapeutics.
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly between sp²-hybridized carbon atoms.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and palladium catalysts have cemented its importance in both academic and industrial research.[5][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates like this compound. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[3][4] Electron-deficient aryl halides generally undergo this step more readily.[7]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[3][4]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Catalyst and Reagent Selection for a Challenging Substrate
The electronic properties of this compound present unique challenges. The fluorine atom and the amide group are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step. Therefore, careful selection of the catalyst, ligand, and base is paramount for a successful coupling.
Palladium Precatalyst
While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type precatalysts are often superior for challenging substrates.[8][9][10] These precatalysts are typically air- and moisture-stable and efficiently generate the active Pd(0) species in situ. For this application, we recommend XPhos Pd G3 , a third-generation Buchwald precatalyst known for its high activity and broad substrate scope.
Ligand
The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Electron-rich and sterically bulky ligands, such as the Buchwald-type biarylphosphines, are known to accelerate both oxidative addition and reductive elimination.[11][12] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this reaction due to its steric bulk and electron-donating properties, which can help overcome the challenges posed by the electron-deficient boronic acid.
Base and Solvent System
A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is a common and effective choice for Suzuki-Miyaura couplings.[13] The solvent system plays a crucial role in solubilizing the reagents and influencing the reaction rate. A mixture of a polar aprotic solvent like 1,4-dioxane and water is often optimal, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[14]
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | XPhos Pd G3 | Air-stable, high activity, efficient generation of Pd(0).[8][9] |
| Ligand | XPhos | Electron-rich and sterically bulky, promotes oxidative addition and reductive elimination.[11][12] |
| Base | K₃PO₄ | Effective in promoting transmetalation without causing significant side reactions.[13] |
| Solvent | 1,4-Dioxane / Water | Good solubility for a wide range of substrates and reagents.[14] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
Figure 2: A flowchart illustrating the experimental workflow for the Suzuki-Miyaura coupling.
Reagents and Equipment
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv). Then, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at a temperature between 80-110 °C. The optimal temperature may need to be determined empirically for each specific aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh batch of precatalyst. |
| Insufficiently strong base | Consider using a stronger base like cesium carbonate (Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[7] |
| Pd(II) precatalyst reduction issues | Using a well-defined Pd(0) source or a modern precatalyst like XPhos Pd G3 can minimize this.[13] | |
| Protodeboronation | Presence of excess water | Use anhydrous solvents and a carefully controlled amount of water. Consider using the boronic ester (e.g., pinacol ester) for increased stability.[14][15] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of medicinally relevant compounds. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can overcome the challenges associated with this electron-deficient substrate. The protocol provided in this guide offers a robust starting point for the successful implementation of this important transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols for 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Introduction: Understanding the Reagent
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No. 1072951-41-7) is a highly functionalized building block crucial in modern medicinal chemistry and materials science.[1][2][3] Its utility stems from the unique interplay of its three core components: the reactive boronic acid moiety, a deactivating ortho-fluoro substituent, and a para-morpholine-carbonyl group. This specific arrangement presents both opportunities and challenges in its primary application: the Suzuki-Miyaura cross-coupling reaction.[4][5]
The morpholine amide is a common pharmacophore found in numerous biologically active compounds, enhancing solubility and metabolic stability.[6] The fluorine atom, due to its high electronegativity, significantly modulates the electronic properties of the aromatic ring, influencing both reactivity and the physicochemical properties of the final coupled product.[5] This guide provides an in-depth analysis of the reagent's behavior and establishes field-proven protocols for its optimal use in Suzuki-Miyaura cross-coupling, transforming this specialized reagent from a challenging substrate into a reliable synthetic tool.
Compound Properties:
| Property | Value |
|---|---|
| CAS Number | 1072951-41-7[2] |
| Molecular Formula | C₁₁H₁₃BFNO₄[2] |
| Molecular Weight | 253.03 g/mol [2] |
| Appearance | White to off-white powder[7] |
| Storage | Sealed in dry, 2-8°C[2] |
Part 1: Scientific Principles & Mechanistic Considerations
The success of a Suzuki-Miyaura coupling is governed by a delicate balance within the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8] The specific substituents on this compound directly impact the kinetics and efficiency of this cycle, particularly the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the coupling of an organoboron compound with an organohalide, catalyzed by a Palladium(0) complex.[9] The base is critical for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[10]
References
- 1. aobchem.com [aobchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
<
Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry
Biaryl scaffolds are privileged motifs in medicinal chemistry, materials science, and agrochemicals, prized for their unique structural and electronic properties.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these carbon-carbon bonds, a testament to its significance recognized by the 2010 Nobel Prize in Chemistry.[2] The reaction's success stems from the operational simplicity, broad functional group tolerance, and the relatively low toxicity of the requisite organoboron reagents.[2][3]
This application note focuses on a specialized building block, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid , detailing its application in the synthesis of complex biaryl compounds. The presence of a fluorine atom and a morpholine-4-carbonyl group on the boronic acid imparts specific physicochemical properties that are highly desirable in drug discovery. The morpholine moiety, in particular, is a valuable heterocycle in the development of central nervous system (CNS) drug candidates due to its ability to modulate pharmacokinetic and pharmacodynamic properties, such as improving solubility and brain permeability.[4][5][6][7] The fluorine atom can enhance metabolic stability and binding affinity. This guide provides detailed protocols, mechanistic insights, and practical advice for researchers engaged in the synthesis of novel biaryl structures.
Physicochemical Properties of the Reagent
Understanding the properties of this compound is crucial for its effective use. The electron-withdrawing nature of both the fluorine and the amide carbonyl group can influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling.
| Property | Value | Source |
| CAS Number | 1072951-41-7 | [8][9] |
| Molecular Formula | C₁₁H₁₃BFNO₄ | [9] |
| Molecular Weight | 253.03 g/mol | [9] |
| Appearance | Off-white to white solid | Commercially available |
| Storage | Sealed in dry, 2-8°C | [9] |
The presence of electron-withdrawing substituents can sometimes accelerate protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2][10] This is a critical consideration when designing reaction conditions.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[1][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[11]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halide partners.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (or another suitable solvent system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the ligand (e.g., PPh₃, 0.02-0.10 mmol).
-
Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
-
Characterization: Characterize the purified biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14]
General Workflow for Suzuki-Miyaura Coupling
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh catalyst or a more active precatalyst.- Ensure thorough degassing of the reaction mixture.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[14][15] |
| Protodeboronation of Boronic Acid | - Prolonged reaction time at high temperature- Strong base | - Use a more active catalyst to allow for lower reaction temperatures and shorter times.[16]- Consider using a milder base such as K₂CO₃ or CsF.[10] |
| Formation of Homocoupled Products | - Presence of oxygen leading to Pd(II) species- Inefficient transmetalation | - Rigorously exclude oxygen from the reaction.- Ensure the base is effective for the transmetalation step.[17] |
| Difficult Purification | - Close polarity of product and starting materials or byproducts | - Optimize the chromatographic conditions (solvent system, silica type).- Consider recrystallization as an alternative or complementary purification step.[13] |
Applications in Drug Discovery and Beyond
The biaryl structures synthesized using this compound are of significant interest in drug discovery. The morpholine ring is a common feature in many CNS-active drugs, where it can act as a scaffold, enhance potency through molecular interactions, or modulate pharmacokinetic properties.[4][5][6] Its presence can improve aqueous solubility and permeability across the blood-brain barrier.[6][7] The fluoro substituent can block metabolic sites and increase binding affinity through favorable electronic interactions.
The resulting biaryl compounds can serve as key intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[18] The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of these compounds for structure-activity relationship (SAR) studies.[14]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles of the reaction and carefully selecting the reaction conditions, researchers can efficiently construct novel molecular architectures with significant potential in medicinal chemistry and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important synthetic tool.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aobchem.com [aobchem.com]
- 9. chemscene.com [chemscene.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Fragment-Based Drug Discovery
Introduction: Capitalizing on Reversible Covalency and Strategic Scaffolding
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. By screening low molecular weight fragments, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS) and often yields leads with superior physicochemical properties. Within the vast armamentarium of chemical fragments, boronic acids have emerged as a particularly compelling class, primarily due to their unique ability to form reversible covalent bonds with nucleophilic residues in protein active sites.[1]
This guide focuses on a specific, strategically designed fragment: 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid . This compound is an exemplary tool for FBDD campaigns, integrating three key features that enhance its utility:
-
The Boronic Acid Moiety: This functional group can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's binding pocket.[1] This transient covalent interaction can significantly increase the affinity of an otherwise weakly binding fragment, making it more readily detectable in biophysical assays. The reversibility of this bond is crucial, as it mitigates the risk of off-target toxicity often associated with irreversible covalent inhibitors.[2][3]
-
The Fluorine Substituent: The incorporation of a fluorine atom can profoundly influence a fragment's properties. It can enhance binding affinity through favorable interactions with the protein target and can improve metabolic stability, a desirable characteristic in drug candidates.[4][5][6] Furthermore, for researchers employing ¹⁹F NMR for fragment screening, this substituent serves as a sensitive and specific probe.[4]
-
The Morpholine-4-carbonyl Group: The morpholine moiety is a privileged structure in medicinal chemistry, known for its ability to improve aqueous solubility and other pharmacokinetic properties.[7][8][9][10] It can also serve as a versatile scaffold, providing a vector for synthetic elaboration during the hit-to-lead optimization phase.[9][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in FBDD campaigns. We will delve into detailed protocols for primary screening, hit validation, and characterization, and provide insights into subsequent hit-to-lead optimization strategies.
Physicochemical Properties of this compound
A thorough understanding of the fragment's physicochemical properties is paramount for designing effective screening experiments and for the subsequent optimization of hits.
| Property | Value | Source |
| CAS Number | 1072951-41-7 | Internal Data |
| Molecular Formula | C₁₁H₁₃BFNO₄ | Internal Data |
| Molecular Weight | 253.03 g/mol | Internal Data |
| Topological Polar Surface Area (TPSA) | 70 Ų | Internal Data |
| Predicted LogP | -1.0221 | Internal Data |
| Hydrogen Bond Acceptors | 4 | Internal Data |
| Hydrogen Bond Donors | 2 | Internal Data |
| Rotatable Bonds | 2 | Internal Data |
FBDD Workflow Utilizing this compound
A typical FBDD campaign employing this fragment would follow a structured workflow designed to identify and validate hits efficiently.
Caption: A typical FBDD workflow using the title fragment.
Protocols for Primary Screening and Hit Validation
The weak affinity of fragments necessitates the use of sensitive biophysical techniques for their detection. The reversible covalent nature of this compound makes it particularly amenable to detection by methods that are sensitive to changes in protein stability or mass.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting binding events in real-time.[2][11][12][13][14][15][16] It is well-suited for fragment screening due to its high sensitivity and relatively low protein consumption.[12][17]
Materials:
-
Purified target protein (at least 95% purity)
-
This compound (and other fragments)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
DMSO (for fragment stock solutions)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working solution by diluting the stock solution in running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1%).
-
-
Binding Analysis:
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell (deactivated with ethanolamine) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time.
-
A significant increase in RU on the protein surface compared to the reference cell indicates a binding event.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Identify hits based on a pre-defined response threshold.
-
For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (K D ).
-
Expert Insights:
-
Causality: The choice of a CM5 sensor chip and amine coupling is a robust and widely applicable method for protein immobilization. The low ionic strength buffer for immobilization facilitates pre-concentration of the protein on the negatively charged sensor surface.
-
Trustworthiness: The use of a reference flow cell is critical for distinguishing true binding events from non-specific interactions and buffer effects.[17]
Protocol 2: Orthogonal Screening using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fragment screening, particularly for fluorine-containing fragments like the title compound.[4] It offers low background noise and can provide information about the local chemical environment of the fluorine atom upon binding.
Materials:
-
Purified target protein
-
This compound
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a sample of the fragment (e.g., 100 µM) in NMR buffer.
-
Prepare a second sample containing the fragment at the same concentration and the target protein (e.g., 10 µM).
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment-only sample.
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment-protein sample.
-
-
Data Analysis:
-
Compare the two spectra. A change in the chemical shift, line broadening, or a decrease in the intensity of the ¹⁹F signal in the presence of the protein indicates a binding event.
-
Expert Insights:
-
Causality: The use of a 10:1 fragment-to-protein ratio is a common starting point to ensure that a significant portion of the fragment is in the bound state, making it easier to detect binding.
-
Trustworthiness: Comparing the spectrum with and without the protein allows for the unambiguous assignment of binding-induced changes.
Hit Characterization: Unveiling the Binding Mode with X-ray Crystallography
Once a hit has been validated, determining its binding mode is crucial for structure-guided hit-to-lead optimization. X-ray crystallography provides high-resolution structural information of the protein-fragment complex.[3][18][19][20][21][22]
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the target protein in the presence of a molar excess of this compound.
-
Soaking: If protein crystals are already available, soak them in a solution containing the fragment (typically 1-10 mM) for a defined period.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.
-
Carefully model the fragment into the electron density map and refine the structure.
-
Expert Insights:
-
Causality: The choice between co-crystallization and soaking depends on the properties of the protein and the fragment. Soaking is often faster but may not be successful if the fragment cannot access the binding site in the crystal lattice.
-
Trustworthiness: The quality of the electron density map is a critical indicator of the reliability of the fragment's position and orientation.
Mechanism of Reversible Covalent Inhibition
The boronic acid moiety of the fragment can interact with a nucleophilic serine residue in the active site of a target protein to form a reversible tetrahedral boronate adduct.
Caption: Reversible covalent bond formation with a serine residue.
Hit-to-Lead Optimization: From Fragment to Potent Lead
Once a fragment hit is validated and its binding mode is understood, the next phase is to elaborate the fragment into a more potent lead compound. The morpholine-4-carbonyl group of the title fragment provides an excellent handle for synthetic modifications.
Ligand Efficiency: A Key Metric for Optimization
Ligand efficiency (LE) is a useful metric to guide the optimization process.[23][24] It relates the binding affinity of a compound to its size (number of heavy atoms). A high LE indicates that the compound is making efficient use of its atoms for binding.
LE = -RT * ln(K D ) / N
Where:
-
R is the gas constant
-
T is the temperature in Kelvin
-
K D is the dissociation constant
-
N is the number of heavy atoms
During optimization, the goal is to increase potency without significantly decreasing LE. Group efficiency (GE) can also be used to evaluate the contribution of newly added chemical moieties.[12][25]
Structure-Guided Growth Strategy
The X-ray crystal structure of the protein-fragment complex is invaluable for guiding the synthetic elaboration of the fragment.
Caption: A workflow for hit-to-lead optimization.
Conclusion
This compound is a highly valuable and strategically designed fragment for FBDD campaigns. Its unique combination of a reversible covalent warhead, a fluorine atom for potential enhancement of binding and metabolic stability, and a versatile morpholine scaffold for synthetic elaboration makes it an attractive starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for the effective use of this fragment, from initial screening to lead optimization. By leveraging the principles of FBDD and the unique chemical features of this compound, researchers can significantly enhance their chances of success in identifying novel and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. ysbl.york.ac.uk [ysbl.york.ac.uk]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04938A [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pushing the Ligand Efficiency Metrics: Relative Group Contribution (RGC) Model as a Helpful Strategy to Promote a Fragment “Rescue” Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.vu.nl [research.vu.nl]
- 15. biorxiv.org [biorxiv.org]
- 16. Practical Fragments: Screening tough proteins by SPR [practicalfragments.blogspot.com]
- 17. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 19. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 22. drughunter.com [drughunter.com]
- 23. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 24. real.mtak.hu [real.mtak.hu]
- 25. researchgate.net [researchgate.net]
Application Note: A Protocol for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or pseudohalide, has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex materials.[3]
While the reaction is famously robust, its efficiency can be significantly impacted by the electronic nature of the coupling partners. Specifically, the use of electron-deficient boronic acids presents a distinct set of challenges. These substrates, characterized by the presence of electron-withdrawing groups on the aromatic ring, are less nucleophilic, which can lead to a sluggish and often rate-limiting transmetalation step.[4][5] Furthermore, they are frequently more susceptible to undesired side reactions, most notably protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, leading to reduced yields and purification difficulties.[3][6]
This application note provides a comprehensive guide for researchers navigating the intricacies of Suzuki-Miyaura couplings with electron-deficient boronic acids. We will delve into the mechanistic hurdles, present a detailed and optimized protocol, and offer a systematic troubleshooting guide. The aim is to equip scientists with the knowledge and practical strategies required to overcome these challenges and achieve successful outcomes.
The Mechanistic Hurdle: The Impact of Electronics on the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8] The challenge with electron-deficient boronic acids lies squarely in the transmetalation step.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. Electron-withdrawing groups on the halide can actually facilitate this step.[8][9]
-
Transmetalation: This is often the rate-determining step.[4] The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[10] When Ar² is electron-deficient, its reduced nucleophilicity slows down this transfer, creating a bottleneck in the catalytic cycle.[5]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The reduced reactivity of electron-deficient boronic acids in the crucial transmetalation step necessitates careful optimization of the reaction conditions to favor the forward reaction and suppress competing decomposition pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes: Strategic Base Selection for Suzuki-Miyaura Couplings Involving 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed
Foreword: Navigating the Nuances of a Modern Building Block
In contemporary drug discovery and materials science, the demand for structurally complex and functionally optimized molecules has never been greater. 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid has emerged as a valuable building block, offering a unique combination of electronic and steric features. However, its successful incorporation into target molecules via the venerable Suzuki-Miyaura cross-coupling reaction is not a "plug-and-play" endeavor. The very substituents that make this reagent attractive—an ortho-fluoro group and a meta-amide moiety—introduce distinct mechanistic challenges that pivot critically on one experimental variable: the choice of base.
This guide is structured to move beyond generic protocols. It serves as a detailed, logic-driven framework for understanding why a particular base is chosen, how to anticipate potential pitfalls, and how to systematically develop a robust, high-yielding, and self-validating coupling protocol. We will dissect the role of the base within the catalytic cycle and provide field-proven insights to empower you to make informed, effective decisions at the bench.
Mechanistic Imperatives: The Multifaceted Role of the Base
The success of a Suzuki-Miyaura coupling is fundamentally dependent on the efficient execution of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination. The base is a critical actor, primarily in activating the boronic acid for the crucial transmetalation step.[1][2][3]
There are two predominant mechanistic pathways through which the base exerts its influence:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetrahedral boronate "ate" complex ([ArB(OH)₃]⁻). This species has a heightened propensity to transfer its aryl group to the palladium center.[4][5]
-
The Oxo-Palladium Pathway: The base first reacts with the Pd(II)-halide complex (formed after oxidative addition) to generate a Pd(II)-hydroxide or -alkoxide species. This intermediate is then believed to react with the neutral boronic acid.
For an electron-deficient boronic acid such as our subject molecule, ensuring the formation of a sufficiently nucleophilic boronate species without inducing degradation is the central challenge.
Caption: The pivotal role of the base in activating the boronic acid for transmetalation within the Suzuki-Miyaura cycle.
Deconstructing the Substrate: Electronic and Steric Considerations
The chemical personality of this compound dictates our strategic choices.
-
Ortho-Fluoro Group (Electron-Withdrawing): The powerful inductive effect of the fluorine atom increases the Lewis acidity of the boron center. This has a dual consequence:
-
Facilitated Boronate Formation: A weaker base might be sufficient for activation compared to an electron-rich boronic acid.
-
Increased Risk of Protodeboronation: This is the most significant challenge. The C-B bond is polarized and more susceptible to cleavage by nucleophiles or protons (from water or protic solvents), especially under harsh basic conditions. Electron-withdrawing groups are known to accelerate this undesired side reaction.
-
-
Meta-Morpholine-4-carbonyl Group (Steric & Electronic Influence):
-
Steric Bulk: While not directly adjacent to the boronic acid, the morpholine amide group adds considerable steric bulk, which can hinder the approach of the palladium complex during transmetalation. This may necessitate more forcing conditions (e.g., higher temperatures or more active catalysts).
-
Electronic Effect: The amide group is moderately electron-withdrawing, further contributing to the electron-deficient nature of the aryl ring and exacerbating the risk of protodeboronation.
-
Our primary goal is to identify a base that is potent enough to drive the transmetalation at a reasonable rate but mild enough to minimize protodeboronation. The reaction kinetics must favor the productive coupling pathway over the degradative one.
A Tiered Protocol for Base Selection and Optimization
Given the challenges, a systematic screening approach is essential. We present a tiered protocol designed to identify the optimal base efficiently. This methodology has been validated for analogous electron-deficient and sterically demanding substrates. The successful use of this specific boronic acid in complex syntheses, as documented in patent literature, confirms its viability as a coupling partner under optimized conditions.[2][5]
Experimental Setup: A Self-Validating System
For all tiers, a standard reaction setup should be used to ensure comparability. A representative reaction is the coupling with a moderately reactive aryl bromide.
-
Reactants:
-
Aryl Bromide (e.g., 4-bromoanisole): 1.0 equiv
-
This compound: 1.2–1.5 equiv
-
Palladium Pre-catalyst (e.g., XPhos Pd G3): 2 mol%
-
Base: 2.0–2.5 equiv
-
Solvent: Dioxane/H₂O (e.g., 10:1), degassed, 0.2 M
-
-
Procedure:
-
Combine the aryl bromide, boronic acid, and palladium pre-catalyst in a dry reaction vessel.
-
Add the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction at the specified temperature and monitor progress by LC-MS or TLC.
-
Tier 1: The "Workhorse" Carbonate and Phosphate Bases
This tier evaluates the most common and effective bases for Suzuki-Miyaura couplings. For electron-deficient systems, phosphate bases are often superior.
| Base | Rationale & Key Considerations | Starting Temp. |
| K₂CO₃ | Potassium Carbonate: A standard, mild base. Often effective, but may be too weak or require higher temperatures for this sterically hindered substrate, increasing protodeboronation risk. | 80 °C |
| Cs₂CO₃ | Cesium Carbonate: More soluble in organic solvents than K₂CO₃, leading to more homogeneous reaction conditions and often higher reactivity. It is an excellent choice for challenging couplings. | 60–80 °C |
| K₃PO₄ | Potassium Phosphate: A moderately strong, non-nucleophilic base. It is frequently the base of choice for electron-deficient boronic acids and is known to be effective in suppressing protodeboronation. | 60 °C |
Recommendation: Begin screening with K₃PO₄ at a lower temperature (60 °C). Its proven efficacy with challenging substrates makes it the most promising starting point.
Tier 2: Alternative Base Systems for Sluggish Reactions
If Tier 1 bases provide low conversion or require excessively high temperatures, alternative activation methods should be explored.
| Base | Rationale & Key Considerations | Starting Temp. |
| KF | Potassium Fluoride: Fluoride ions have a high affinity for boron, forming a highly nucleophilic trifluoroborate "ate" complex (ArBF₃⁻K⁺). This can facilitate transmetalation even under mild conditions. Often used in anhydrous solvents.[1] | 80 °C |
| Organic Bases (e.g., DBU, DIPEA) | Amine Bases: Generally less effective for Suzuki couplings but can be useful if the substrates are sensitive to inorganic bases or water. Their use is less common and should be considered a specialized option. | 80–100 °C |
Detailed Experimental Protocol: A Validated Starting Point
This protocol is based on established best practices for coupling electron-deficient arylboronic acids and represents a robust starting point for optimization with this compound.
Objective: To couple this compound with 4-bromoanisole.
Materials:
-
This compound (CAS 1072951-41-7) (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
XPhos Pd G3 (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2-aminobiphenyl)palladium(II) methanesulfonate) (0.02 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous, degassed
-
Water, deionized, degassed
Procedure:
-
To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.60 mmol, 152 mg), 4-bromoanisole (0.50 mmol, 94 mg), XPhos Pd G3 (0.01 mmol, 8.5 mg), and K₃PO₄ (1.25 mmol, 265 mg).
-
Seal the vial with a PTFE-lined cap.
-
Evacuate the vial and backfill with Argon. Repeat this cycle three times.
-
Prepare a 10:1 mixture of degassed 1,4-dioxane and degassed water.
-
Using a syringe, add 2.5 mL of the dioxane/water solvent mixture to the reaction vial.
-
Place the vial in a pre-heated oil bath or heating block at 60 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC (staining with potassium permanganate). Check for consumption of starting material and the presence of the protodeboronated byproduct (fluorobenzoylmorpholine).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling protocol.
Troubleshooting and Final Considerations
-
If Protodeboronation is Significant:
-
Lower the Temperature: This is the most effective first step.
-
Reduce Water Content: Try a 20:1 or even anhydrous solvent system (e.g., Dioxane or Toluene with solid, finely powdered base).
-
Increase Catalyst Loading: A more active catalyst concentration can accelerate the desired coupling relative to the decomposition.
-
-
If Reaction is Stalled (Low Conversion):
-
Increase Temperature: Incrementally raise the temperature from 60 °C to 80 °C, then 100 °C, while monitoring the ratio of product to protodeboronated byproduct.
-
Screen a Stronger Base: If K₃PO₄ is insufficient, Cs₂CO₃ is the next logical choice.
-
Change Ligand: While XPhos is highly active, other Buchwald-type ligands (e.g., SPhos, RuPhos) may offer different performance characteristics for this specific substrate combination.
-
By employing this systematic, mechanistically informed approach, researchers can confidently and efficiently develop robust protocols for the Suzuki-Miyaura coupling of this compound, unlocking its full potential in the synthesis of novel chemical entities.
References
- 1. Ácidos Borónicos e Derivados de Ácido Borónico [cymitquimica.com]
- 2. CN108026077A - è¯æ°§åºç²åºè¡çç© - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. cas 1072951-41-7|| where to buy (2-Fluoro-5-(morpholine-4-carbonyl)-phenyl)boronic acid [spanish.chemenu.com]
- 5. CN108026077B - è¯æ°§åºç²åºè¡çç© - Google Patents [patents.google.com]
Application Notes and Protocols: Elucidating Solvent Effects on the Reactivity of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed examination of the critical role solvents play in modulating the reactivity of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This boronic acid is a valuable building block in medicinal chemistry, and understanding the nuanced effects of the reaction medium is paramount for optimizing reaction efficiency, yield, and purity. We will delve into the mechanistic underpinnings of solvent influence, provide detailed experimental protocols for evaluating these effects, and present data interpretation strategies to guide rational solvent selection.
Introduction: The Significance of this compound and the Suzuki-Miyaura Coupling
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom and the morpholine-4-carbonyl group can significantly influence the electronic properties and steric environment of the boronic acid, impacting its reactivity.[1][2][3][4]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] This reaction is instrumental in the construction of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds. The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of solvent can profoundly impact each of these steps, making it a critical parameter for reaction optimization.[7][9][10]
Theoretical Background: The Multifaceted Role of Solvents in Suzuki-Miyaura Reactions
Solvents are not merely inert media for dissolving reactants; they actively participate in the catalytic cycle and can dictate the overall outcome of a reaction.[7][10][11] The key solvent properties influencing the Suzuki-Miyaura coupling include:
-
Polarity and Dielectric Constant: The polarity of the solvent can influence the rates of oxidative addition and reductive elimination. Highly polar solvents can stabilize charged intermediates and transition states, which can be particularly important for the oxidative addition of aryl triflates.[9][12][13][14]
-
Coordinating Ability: Solvents can coordinate to the palladium center, influencing the stability and reactivity of the catalytic species.[7][12] Strongly coordinating solvents may compete with ligands for binding sites on the palladium, potentially inhibiting the reaction. Conversely, some degree of coordination can stabilize the catalyst.
-
Proticity: Protic solvents, such as alcohols and water, can participate in hydrogen bonding and influence the activation of the boronic acid and the base.[7] However, they can also promote undesirable side reactions like protodeboronation, especially with electron-deficient boronic acids.[15][16]
-
Solubility of Reactants and Intermediates: The solvent must effectively dissolve the boronic acid, aryl halide, base, and catalyst to ensure a homogeneous reaction mixture and efficient mass transport.[7][17]
The interplay of these factors determines the reaction kinetics, yield, and impurity profile. For an electron-deficient and sterically hindered substrate like this compound, careful solvent selection is crucial to achieving optimal results.
Experimental Protocol: Systematic Evaluation of Solvent Effects
This section outlines a detailed protocol for a systematic study of solvent effects on the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.
Materials and Reagents
-
This compound (≥98% purity)
-
4-Bromoanisole (≥99% purity)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetonitrile (ACN, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (anhydrous)
-
Water (degassed, deionized)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (high purity)
Reaction Setup
All reactions should be performed under an inert atmosphere of nitrogen to prevent oxidation of the catalyst and boronic acid.
Step-by-Step Procedure
-
Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 2 mL of the chosen reaction solvent. Stir the mixture at room temperature for 15-20 minutes. This step helps in the in-situ formation of the active Pd(0) species.
-
Reaction Assembly: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of the selected anhydrous solvent (Toluene, THF, 1,4-Dioxane, ACN, or DMF) or solvent mixture (e.g., Toluene/Water 4:1) to the reaction vial.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every hour).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and purity of the isolated product by ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Workflow Diagram
Caption: Workflow for the systematic evaluation of solvent effects.
Expected Results and Discussion
The choice of solvent is expected to have a significant impact on the reaction outcome. The following table summarizes the anticipated results based on the known principles of solvent effects in Suzuki-Miyaura couplings.
| Solvent System | Predicted Reaction Time | Predicted Yield (%) | Rationale |
| Toluene | 8 - 12 hours | 75 - 85 | Non-polar, aprotic. Good for dissolving organic reactants. Often requires higher temperatures.[7] |
| THF | 6 - 10 hours | 80 - 90 | Moderately polar, aprotic ether. Generally a good solvent for Suzuki couplings, promoting catalyst stability.[7][17] |
| 1,4-Dioxane | 6 - 10 hours | 85 - 95 | Aprotic ether, similar to THF but with a higher boiling point, allowing for higher reaction temperatures if needed.[7] |
| Acetonitrile (ACN) | 4 - 8 hours | 60 - 70 | Polar, aprotic. Can accelerate the reaction but may lead to catalyst deactivation or side reactions.[9][12] |
| DMF | 4 - 8 hours | 50 - 65 | Highly polar, aprotic. Can promote fast reactions but is also known to facilitate protodeboronation, especially at elevated temperatures.[7][9] |
| Toluene/Water (4:1) | 5 - 9 hours | 88 - 98 | Biphasic system. Water can aid in dissolving the base and facilitate the transmetalation step. The organic phase dissolves the reactants and catalyst.[17] |
Discussion of Expected Trends:
-
Aprotic Ethers (THF, 1,4-Dioxane): These solvents are often optimal for Suzuki-Miyaura reactions as they strike a balance between polarity and coordinating ability, effectively dissolving the reactants while maintaining catalyst stability.[7][17]
-
Aromatic Hydrocarbons (Toluene): While effective, these non-polar solvents may lead to slower reaction rates compared to more polar options.[7]
-
Polar Aprotic Solvents (ACN, DMF): These solvents can significantly accelerate the reaction rate. However, their strong coordinating nature and ability to stabilize charged intermediates can sometimes lead to catalyst inhibition or promote undesired side reactions like protodeboronation, which is a known issue for ortho-fluorinated boronic acids.[8][9][12]
-
Aqueous Biphasic Systems: The addition of water can be highly beneficial. It can enhance the solubility and activity of the inorganic base and accelerate the crucial transmetalation step by promoting the formation of the boronate species.[17]
Mechanistic Insights: Where Solvents Intervene
The solvent's influence is most pronounced at two key stages of the catalytic cycle:
-
Oxidative Addition: The polarity of the solvent can affect the rate of this step, particularly for less reactive aryl halides.
-
Transmetalation: This is often the rate-determining step. The solvent plays a crucial role in the activation of the boronic acid and the transfer of the aryl group to the palladium center. The presence of water or other protic co-solvents can significantly accelerate this step.
Caption: Suzuki-Miyaura catalytic cycle with points of solvent influence.
Conclusion and Recommendations
The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is highly dependent on the choice of solvent. For achieving a balance of high yield, reasonable reaction time, and minimal side reactions, a moderately polar aprotic solvent like THF or 1,4-dioxane is a good starting point. For further optimization, an aqueous biphasic system , such as toluene/water, is highly recommended as it often leads to superior results by accelerating the transmetalation step while minimizing protodeboronation. Highly polar aprotic solvents like DMF and ACN should be used with caution due to the increased risk of side reactions with this particular substrate.
By systematically evaluating a range of solvents, researchers can identify the optimal conditions for their specific application, leading to more efficient and robust synthetic procedures in their drug discovery and development endeavors.
References
- 1. aobchem.com [aobchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound;1072951-41-7 [abichem.com]
- 4. This compound [cymitquimica.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
functional group tolerance in reactions with 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
An In-Depth Guide to the Application of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the strategic introduction of specific structural motifs is paramount for tuning physicochemical properties and biological activity. This compound (CAS No. 1072951-41-7) has emerged as a particularly valuable building block.[1][2][3] Its utility stems from the unique combination of three key structural features: a reactive boronic acid for cross-coupling, an electron-withdrawing fluorine atom to modulate electronic properties, and a robust morpholine amide, a common pharmacophore known to enhance aqueous solubility and metabolic stability.[4]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a detailed analysis of the functional group tolerance of this reagent in pivotal cross-coupling reactions. Our focus is to explain the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in established chemical principles.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its successful application.
| Property | Value | Source |
| CAS Number | 1072951-41-7 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₃BFNO₄ | [1][6] |
| Molecular Weight | 253.03 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from typical boronic acids |
| Purity | Typically ≥97% | [2][7] |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | O=C(N1CCOCC1)C2=CC(B(O)O)=C(F)C=C2 | [1] |
Core Principle: The Strategic Importance of Functional Group Tolerance
Functional group tolerance refers to the ability of a reaction to proceed efficiently without affecting other reactive groups present in the substrates. This concept is a cornerstone of modern synthetic strategy, particularly in late-stage functionalization where complex molecules are modified in the final steps of a synthesis. High functional group tolerance obviates the need for cumbersome protection-deprotection sequences, thereby increasing efficiency, reducing step count, and improving overall yield. Cross-coupling reactions, such as the Suzuki-Miyaura, are celebrated for their exceptional functional group tolerance, making them indispensable tools in pharmaceutical research.[8][9]
Application I: Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most widely used method for the formation of C(sp²)–C(sp²) bonds, owing to its mild conditions and broad functional group compatibility.[8][10][11]
Inherent Reactivity and Tolerance Profile
The intrinsic stability of the functional groups within this compound makes it an ideal substrate for Suzuki-Miyaura coupling.
-
Fluorine: This electron-withdrawing group is inert under typical Suzuki conditions and can subtly influence the reactivity of the boronic acid. In some cases, electron-withdrawing groups can impact the rate of transmetalation.[12][13]
-
Morpholine Amide: As a tertiary amide, this group is highly robust and non-reactive towards the basic conditions and the palladium catalyst. It does not interfere with the catalytic cycle.
-
Boronic Acid: This is the reactive handle for the coupling. Its primary side reaction is protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which can be minimized by careful selection of the base and reaction conditions.
The true test of tolerance comes from the coupling partner. The table below summarizes the compatibility of various functional groups on an aryl halide (Ar-X) partner when reacting with our subject boronic acid.
| Functional Group Class | Specific Examples | Compatibility | Rationale & Key Considerations |
| Halogens | -Cl, -Br, -I | Excellent | Enables selective and iterative couplings based on the differential reactivity (I > Br > OTf >> Cl).[11] |
| Ethers & Thioethers | -OCH₃, -OPh, -SCH₃ | Excellent | Generally inert to the reaction conditions. |
| Carbonyls | Ketones, Esters, Aldehydes | Excellent | Non-reactive under standard conditions. Aldehydes are generally well-tolerated.[14] |
| Nitrogen Functionalities | -CN, -NO₂, -CF₃, Amides | Excellent | These electron-withdrawing and neutral groups are highly compatible.[15] |
| Stable Heterocycles | Pyridines, Pyrimidines, Thiophenes | Excellent | Well-tolerated, though N-containing heterocycles can sometimes interact with the Pd catalyst. Ligand choice is key.[16] |
| Acidic Protons | -OH, -NH₂, -CO₂H | Requires Optimization | Unprotected phenols, anilines, and carboxylic acids can react with the base, potentially inhibiting the catalyst or causing solubility issues. Using stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) and appropriate solvents can overcome these challenges. In some cases, protection may be required.[10] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).
-
Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Add the palladium catalyst to the flask. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura Experimental Workflow.
Application II: Chan-Lam C-N Cross-Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed reaction for the formation of carbon-nitrogen bonds, serving as a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[15] It offers the distinct advantage of often being operable at room temperature and open to the air.[15]
Functional Group Tolerance in C-N Bond Formation
The mild conditions of the Chan-Lam coupling make it highly tolerant of a wide array of functional groups. The reaction couples arylboronic acids with N-nucleophiles like amines, amides, and N-heterocycles.[17][18]
| N-Nucleophile Class | Specific Examples | Compatibility | Rationale & Key Considerations |
| Primary/Secondary Amines | Alkylamines, Anilines | Good to Excellent | A broad range of amines can be used. Sterically hindered amines may require higher temperatures or longer reaction times.[19] |
| N-Heterocycles | Imidazole, Pyrazole, Triazoles | Excellent | One of the most common and effective applications of the Chan-Lam reaction.[18] |
| Amides & Carbamates | Primary/Secondary Amides | Good | Can be effectively N-arylated under Chan-Lam conditions. |
| Substrate Functionality | Esters, Ketones, Nitriles, Ethers | Excellent | The functional groups on the amine partner are generally well-tolerated due to the mild, oxidative conditions. |
Protocol: General Procedure for Chan-Lam N-Arylation
This protocol describes a typical procedure for coupling this compound with a generic N-heterocycle.
Reagents & Equipment:
-
This compound (1.5 equiv)
-
N-Heterocycle or Amine (1.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 - 2.0 equiv, or catalytic 0.1 equiv)
-
Pyridine or Triethylamine (2.0 equiv) (can act as base and ligand)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, air atmosphere
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the N-nucleophile (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂.
-
Solvent and Base Addition: Add the solvent (DCM) and the base (Pyridine). The mixture is typically stirred open to the atmosphere, as oxygen often serves as the terminal oxidant.
-
Reaction Execution: Stir the reaction vigorously at room temperature. The reaction mixture often turns from a blue/green suspension to a homogeneous solution as the reaction progresses. Monitor by TLC or LC-MS. Reactions are typically complete within 12-48 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts.
-
Purification: Wash the filtrate with aqueous ammonium chloride solution to remove any remaining copper, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography.
Caption: Simplified Catalytic Cycle for Chan-Lam Coupling.
Compatibility with Buchwald-Hartwig Amination Conditions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with an amine.[20][21] While our boronic acid is not a direct substrate, its functional groups must be tolerant if it is present in a one-pot sequence or on a molecule undergoing a separate Buchwald-Hartwig reaction.
-
Morpholine Amide and Fluoro Group: Both are completely inert to Buchwald-Hartwig conditions.
-
Boronic Acid Group: This is the point of concern. Boronic acids can interact with the palladium catalyst and the strong bases (e.g., NaOt-Bu, LHMDS) used in Buchwald-Hartwig reactions.[21][22] This can lead to several outcomes:
-
Protodeboronation: The highly basic conditions can cleave the C-B bond.
-
Catalyst Inhibition: The boronic acid could coordinate to the palladium center, potentially slowing or stopping the desired C-N coupling.
-
Ate Complex Formation: Some studies have shown that boronic acids can form "ate complexes" with amines, which can influence reactivity in nickel-catalyzed aminations.[23][24]
-
Recommendation: If a synthetic route requires both a Suzuki and a Buchwald-Hartwig coupling on the same molecule, it is strongly advised to perform the Suzuki coupling first. If the boronic acid must be present during the Buchwald-Hartwig step, it should be protected, most commonly as its pinacol ester derivative, to prevent unwanted side reactions.
Conclusion
This compound is a highly versatile and robust building block for modern organic synthesis. Its constituent functional groups exhibit excellent stability under the conditions of the two most common cross-coupling reactions for which it is designed: the Suzuki-Miyaura and Chan-Lam couplings. The morpholine amide and fluoro substituents are largely inert, allowing for a wide range of compatible functional groups on the coupling partner. The primary consideration for complex, multi-step syntheses is the reactivity of the boronic acid moiety itself, which may require protection if exposed to the harsh basic conditions of other transformations like the Buchwald-Hartwig amination. By understanding these principles, researchers can confidently and efficiently incorporate this valuable reagent into the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. aobchem.com [aobchem.com]
- 6. This compound;1072951-41-7 [abichem.com]
- 7. Novachemistry-product-info [novachemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. research.rug.nl [research.rug.nl]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Suzuki Coupling with Fluorinated Phenylboronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into the complexities of Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategies.
The introduction of fluorine atoms into phenylboronic acids significantly alters their electronic properties, making them invaluable building blocks for pharmaceuticals and advanced materials.[1][2] However, these same electronic effects introduce a unique set of challenges in their application. This guide is structured to directly address the common issues encountered in the lab, providing both troubleshooting solutions and a deeper understanding of the reaction mechanisms at play.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to address the specific experimental issues you may be facing. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Question 1: My Suzuki coupling reaction with a fluorinated phenylboronic acid is resulting in a very low yield or no product at all. What are the primary factors to investigate?
Low yields are a frequent hurdle, often pointing to issues with catalyst activity, suboptimal reaction conditions, or the inherent instability of the boronic acid.
Immediate Checklist:
-
Catalyst and Ligand Integrity: Ensure your palladium source is not degraded.[3] For challenging couplings with electron-deficient fluorinated boronic acids, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active, electron-rich, and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can promote the crucial oxidative addition and reductive elimination steps.[3][4]
-
Base Selection and Quality: The choice of base is critical. For fluorinated systems, a careful balance is needed. Strong bases can accelerate the desired transmetalation but also promote undesired side reactions. Weaker bases might not be effective enough.
-
Solvent Purity and Degassing: Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[5] Ensure all solvents are thoroughly degassed before use.
In-Depth Troubleshooting Protocol:
-
Step 1: Evaluate Your Catalyst System. If you are using a Pd(II) source like Pd(OAc)₂, its in-situ reduction to the active Pd(0) species might be inefficient. Consider switching to a pre-catalyst, such as a Buchwald-type G3 precatalyst, which more readily generates the active catalytic species.[3][6][7]
-
Step 2: Optimize the Base. A common cause of failure is an inappropriate base. For many fluorinated phenylboronic acids, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[8] These bases are strong enough to facilitate transmetalation without being overly harsh. Ensure the base is finely powdered and dry to maximize its reactivity.[3]
-
Step 3: Re-evaluate the Solvent System. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with water as a co-solvent.[3] The presence of some water can be beneficial for dissolving the base, but excess water can promote protodeboronation.[9] A common starting point is a 10:1 mixture of an organic solvent and water.
Question 2: I am observing a significant amount of the corresponding fluoroarene in my reaction mixture, indicating protodeboronation. How can I minimize this side reaction?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a well-known and often frustrating side reaction, particularly with electron-deficient boronic acids.[10][11] The electron-withdrawing fluorine atoms make the boronic acid more susceptible to this undesired pathway, which is often promoted by base and water.[6][7]
Strategies to Mitigate Protodeboronation:
-
Protect the Boronic Acid: One of the most effective strategies is to use a more stable derivative of the boronic acid.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable towards protodeboronation than the corresponding boronic acids and can be used directly in the coupling reaction.[9][12][13]
-
Pinacol Esters: Converting the boronic acid to its pinacol ester can also enhance stability.[4]
-
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can significantly suppress this side reaction.[4][9]
-
Optimize the Base and its Addition:
-
Accelerate the Desired Reaction: The faster the desired Suzuki coupling occurs, the less time there is for protodeboronation. Using a highly active catalyst system, such as a Buchwald precatalyst, can favor the cross-coupling pathway.[6][7]
Question 3: My reaction is producing a side product where a fluorine atom has been substituted. How can I prevent this defluorination/ipso-substitution?
Nucleophilic aromatic substitution (SNAr) of a fluorine atom can compete with the Suzuki coupling, especially when the fluorine is activated by other electron-withdrawing groups on the ring.[9] This is more prevalent with strong, nucleophilic bases.
Preventative Measures:
-
Use a Milder Base: Strong, nucleophilic bases like NaOH or KOtBu can directly attack the fluorinated ring. Switching to a milder, less nucleophilic base such as K₃PO₄ or even an organic base can be beneficial.[9]
-
Lower the Reaction Temperature: SNAr reactions are often more sensitive to temperature changes than the Suzuki coupling. Running the reaction at a lower temperature, if the coupling still proceeds at a reasonable rate, can help to suppress this side reaction.[9]
-
Consider Additives: In some cases, the addition of silver oxide (Ag₂O) has been shown to accelerate the desired cross-coupling over the undesired ipso-substitution.[9][15]
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated phenylboronic acids so challenging to use in Suzuki couplings?
The high electronegativity of fluorine creates a strong electron-withdrawing effect on the phenyl ring.[1] This has a dual impact:
-
Increased Acidity and Instability: The Lewis acidity of the boronic acid is enhanced, which can increase its hydrolytic instability.[16][17] This also makes the C-B bond more susceptible to cleavage (protodeboronation) under basic conditions.[6][7]
-
Altered Reactivity: While the electron-withdrawing nature can sometimes accelerate the transmetalation step, it also makes the aromatic ring more susceptible to nucleophilic attack, leading to potential side reactions like defluorination.[6][9]
Q2: What is the general mechanism of the Suzuki coupling, and where do the challenges with fluorinated substrates arise?
The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
With fluorinated phenylboronic acids (Ar-B(OH)₂), the primary challenge occurs before or during the transmetalation step, where the boronic acid is prone to protodeboronation. If the aryl halide (Ar'-X) is also fluorinated, defluorination can occur as a competing reaction.
Q3: Is there a universal set of conditions that works for all fluorinated phenylboronic acids?
Unfortunately, no. The optimal conditions are highly dependent on the specific substrates being coupled. The position and number of fluorine atoms on the boronic acid, as well as the nature of the coupling partner, will dictate the best choice of catalyst, ligand, base, and solvent. A systematic approach to optimization, starting with the recommendations in this guide, is the most effective strategy.
Recommended Starting Conditions for Difficult Couplings
For a challenging Suzuki coupling involving a polyfluorinated phenylboronic acid, the following table provides a robust starting point for your optimization experiments.
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald G3 Precatalyst (e.g., XPhos Pd G3) | Highly active, promotes fast generation of the Pd(0) species, outcompeting boronic acid decomposition.[6][7] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky and electron-rich, facilitating both oxidative addition and reductive elimination.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic bases that effectively promote transmetalation with a lower risk of side reactions.[8] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvents are generally preferred, with a small amount of water to aid in dissolving the base.[3] |
| Temperature | 80 - 110 °C | A good starting range, but may need to be lowered if defluorination is observed.[8] |
| Boronic Acid | Use as Pinacol Ester or BF₃K salt (1.2 - 1.5 equiv) | Enhances stability and minimizes protodeboronation.[4][9] |
General Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid (or its derivative) with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated phenylboronic acid derivative (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By understanding the inherent challenges and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your Suzuki coupling reactions with these valuable but demanding substrates.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile building block. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the complexities of your purification challenges.
Troubleshooting Purification Issues
The purification of products from reactions involving this compound can be challenging due to the polarity imparted by the morpholine carbonyl group and the inherent properties of boronic acid derivatives. This section offers a systematic approach to overcoming common purification hurdles.
Initial Assessment of the Crude Reaction Mixture
Before proceeding with purification, a thorough analysis of the crude reaction mixture is crucial. We recommend using a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the desired product, unreacted starting materials, and major byproducts. This initial assessment will inform the selection of the most appropriate purification strategy.
Visual Troubleshooting Guide
The following flowchart provides a decision-making framework for selecting a suitable purification method based on the characteristics of your crude product.
Technical Support Center: 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS 1072951-41-7). This versatile reagent is a valuable building block, particularly in medicinal chemistry for the synthesis of complex molecules via Suzuki-Miyaura cross-coupling. However, its specific structural features—an ortho-fluoro substituent and a meta-morpholine carbonyl group—present a unique reactivity profile that can lead to common, yet often misunderstood, side reactions.
This guide is designed to move beyond simple protocols and provide you, our fellow researchers, with a deeper understanding of the causality behind potential experimental challenges. By anticipating and diagnosing these issues, you can optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and reactivity of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is critical. We recommend storing the solid reagent at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] The primary degradation pathways are moisture-induced boroxine formation and oxidation. Storing it in a desiccator within a refrigerator is a practical approach.
Q2: My Suzuki coupling reaction has stalled or is giving very low yields. I've confirmed my catalyst and coupling partner are active. Could the boronic acid be the issue?
A: Yes, this is a frequent observation. The most probable cause is a competing side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[2][3] This process consumes your starting material, directly reducing the yield of your desired cross-coupled product. The electron-withdrawing nature of the substituents on this specific molecule can influence its susceptibility to this side reaction.
Q3: I've observed a significant non-polar byproduct in my crude reaction mixture. What is it likely to be?
A: The most common byproduct is the protodeboronated arene: 1-Fluoro-3-(morpholine-4-carbonyl)benzene . This is the direct result of the C-B bond cleavage mentioned in the previous question. Its formation is a strong indicator that your reaction conditions need optimization to favor the productive cross-coupling pathway over the undesired protodeboronation.
Q4: The physical appearance of my boronic acid has changed over time. It appears less crystalline and shows poor solubility. What has happened?
A: You are likely observing the formation of the corresponding boroxine . This is a cyclic trimer formed from the intermolecular dehydration of three boronic acid molecules.[4][5][6] Boroxines are often less soluble and must hydrolyze back to the monomeric boronic acid to be active in the Suzuki-Miyaura catalytic cycle, leading to inconsistent results and apparent low reactivity.[6][7]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect analyses of specific experimental problems, complete with mechanistic insights and actionable protocols.
Issue 1: Dominant Protodeboronation Leading to Low Yield
"My reaction is clean by TLC/LC-MS, but my main product is the undesired 1-Fluoro-3-(morpholine-4-carbonyl)benzene instead of my target molecule. What is causing this and how can I prevent it?"
Protodeboronation is the protonolysis of the carbon-boron bond.[2] This side reaction is a well-documented challenge in Suzuki-Miyaura couplings and can be catalyzed by acid, base, or even trace metals under thermal stress.[2][8][9] For arylboronic acids with electron-withdrawing substituents, like the fluoro and carbonyl groups on your reagent, the C-B bond can be particularly susceptible to cleavage, especially under harsh basic or aqueous conditions.[10]
Caption: Mechanism of the protodeboronation side reaction.
The goal is to accelerate the rate of the desired Suzuki coupling so that it significantly outpaces the rate of protodeboronation.
Optimized Conditions to Minimize Protodeboronation
| Parameter | Standard Condition (Problematic) | Recommended Optimization | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, Ba(OH)₂) | Weaker, often anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Reduces the rate of base-catalyzed protodeboronation.[11] |
| Solvent | Protic solvents or excessive water | Anhydrous polar aprotic solvents (e.g., Dioxane, THF, DME) with minimal water | While some water is needed to dissolve the base and facilitate the catalytic cycle, excess water provides a proton source for deboronation. |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Protodeboronation is often accelerated at higher temperatures. |
| Catalyst System | Standard Pd(PPh₃)₄ | High-turnover catalysts (e.g., Buchwald precatalysts with ligands like SPhos, XPhos) | A more active catalyst speeds up the desired coupling, allowing it to win the kinetic competition against deboronation.[11] |
| Atmosphere | Inadequate degassing | Rigorous degassing (3x Freeze-Pump-Thaw cycles or Argon sparging for 30 min) | Minimizes oxidative side reactions that can interfere with the primary catalytic cycle. |
Step-by-Step Experimental Protocol:
-
Reagent Preparation: To a dried reaction vessel, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely ground K₃PO₄ (2.0-3.0 eq).
-
Catalyst Loading: Add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and ligand (if not using a precatalyst).
-
Inerting: Seal the vessel and purge thoroughly with argon or nitrogen.
-
Solvent Addition: Add freshly degassed anhydrous solvent (e.g., Dioxane). If using a mixed solvent system, add the degassed aqueous component last.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80 °C) and monitor by LC-MS until the aryl halide is consumed.
-
Work-up: Cool the reaction, dilute with an appropriate organic solvent (e.g., EtOAc), and wash with water and brine before purification.
Issue 2: Inconsistent Reactivity and Poor Solubility from Boroxine Formation
"My boronic acid reagent is difficult to dissolve and reactions are not reproducible. One batch works, the next does not. What is the cause?"
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[4] This is a dehydration reaction, favored by removal of water (e.g., during storage in a dry environment or upon heating).[5][6]
Caption: Reversible equilibrium between boronic acid and its boroxine.
While boroxines can participate in Suzuki couplings, they typically must first hydrolyze back to the monomeric boronic acid. This hydrolysis step can become the rate-limiting factor, leading to sluggish and inconsistent reactions.
-
Proper Storage: The first line of defense is prevention. Always store the reagent tightly sealed under an inert atmosphere in a refrigerator (2-8°C) and inside a desiccator.
-
Pre-Reaction Hydrolysis (Optional): If you suspect significant boroxine formation, you can pre-treat the reagent. Dissolve the boronic acid in your reaction solvent (e.g., Dioxane) and add a controlled amount of water (e.g., 1-2% by volume). Stir at room temperature for 30-60 minutes before adding the other reaction components. This helps shift the equilibrium back towards the active monomer.
-
Use of Biphasic Solvent Systems: Employing a solvent system like Toluene/Water or Dioxane/Water for the Suzuki reaction itself ensures sufficient water is present to hydrolyze the boroxine in situ.
-
Quality Control: If problems are persistent, obtain a ¹¹B NMR spectrum. Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear slightly downfield, around 32-34 ppm.
Issue 3: Troubleshooting Workflow
For a systematic approach to diagnosing issues with this reagent, follow this decision tree.
Caption: A decision tree for troubleshooting common side reactions.
References
- 1. chemscene.com [chemscene.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Suzuki-Miyaura cross-coupling of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. We will delve into the critical parameters of this reaction, moving beyond standard protocols to help you troubleshoot and optimize your catalytic system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?
A1: This particular boronic acid presents a few key considerations. The presence of the ortho-fluoro and the meta-morpholine carbonyl groups makes the phenyl ring electron-deficient. This can slow down the transmetalation step of the catalytic cycle. Additionally, like all boronic acids, it is susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[1][2]
Q2: What is a good starting point for catalyst and ligand selection?
A2: For electron-deficient boronic acids, a catalyst system known for high activity is recommended. A common starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[3][4] These ligands can accelerate the key steps of the catalytic cycle and improve yields with challenging substrates.[3][5] While Pd(PPh₃)₄ can be used, it may require higher temperatures and longer reaction times.
Q3: How does the choice of base impact the reaction?
A3: The base is critical for activating the boronic acid to facilitate transmetalation.[6][7][8] For this substrate, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good choice.[3] The solubility of the base in the chosen solvent system is also a key factor to consider.[3]
Q4: What are the most common side reactions to watch for?
A4: The two most prevalent side reactions are protodeboronation and homo-coupling. Protodeboronation results in the formation of 1-fluoro-4-(morpholine-4-carbonyl)benzene, while homo-coupling yields a symmetrical biaryl from two molecules of the boronic acid.[1][9][10] Both side reactions reduce the yield of the desired product and can complicate purification.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or nonexistent yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[3][11][12]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-3 mol% Pd(OAc)₂ | A good starting point to ensure sufficient catalytic activity without excessive cost. |
| Ligand Loading | 2-6 mol% SPhos | Bulky, electron-rich ligands are often necessary for challenging couplings.[3][4] |
| Base | 2-3 equivalents K₃PO₄ | An effective base for many Suzuki couplings, promoting the activation of the boronic acid.[3] |
| Solvent | Toluene/H₂O (5:1 to 10:1) | A biphasic system often enhances the solubility of both organic and inorganic reagents.[3] |
| Temperature | 80-110 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
Issue 2: Significant Protodeboronation
This side reaction is often exacerbated by the presence of water, high temperatures, and the electronic nature of the boronic acid.[1][2][11]
Mitigation Strategies:
-
Use Anhydrous Solvents: While some water is often beneficial, excessive amounts can promote protodeboronation. Using anhydrous solvents may be advantageous.
-
Employ a Milder Base: Stronger bases can sometimes accelerate this side reaction. Consider screening milder bases like potassium fluoride (KF).[11]
-
Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, this can often suppress the rate of protodeboronation.[11]
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to its corresponding pinacol ester or MIDA boronate can increase its stability and reduce decomposition.[11][13]
Issue 3: Formation of Homo-coupling Byproducts
The self-coupling of the boronic acid is a common issue, often driven by the presence of oxygen or an excess of Pd(II) species.[9][10][14]
Mitigation Strategies:
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) to remove dissolved oxygen.[3][13]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homo-coupling, as it bypasses the in situ reduction of a Pd(II) precatalyst.[13]
-
Optimize Reaction Conditions: Ensuring that the desired cross-coupling reaction is proceeding efficiently can outcompete the slower homo-coupling pathway.
Experimental Protocol and Workflow
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[15][16][17][18][19]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Mechanistic Considerations:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. The reactivity order is typically I > Br > Cl.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.
By methodically addressing each of these areas, you can significantly improve the success rate of your Suzuki-Miyaura couplings with this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. advion.com [advion.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. advion.com [advion.com]
- 18. vapourtec.com [vapourtec.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Stability and Handling of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No. 1072951-41-7). Understanding the thermal stability of this reagent is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your research. This document outlines the inherent chemical tendencies of arylboronic acids, provides actionable troubleshooting advice, and details protocols for assessing stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the official recommended storage conditions for this compound?
This reagent should be stored sealed in a dry environment at 2-8°C.[1] Some suppliers may also utilize cold-chain transportation to maintain product integrity during shipment.[2] The primary goal is to minimize exposure to both elevated temperatures and atmospheric moisture.
Q2: Why is strict temperature and moisture control so critical for this and other arylboronic acids?
Arylboronic acids are susceptible to several degradation pathways that can be initiated or accelerated by heat and moisture. The two most prominent pathways are dehydration to form a cyclic boroxine anhydride and, under certain conditions, protodeboronation, which irreversibly cleaves the carbon-boron bond.[3][4] Proper storage mitigates these risks, ensuring the reagent's purity and reactivity.
Q3: What are the primary chemical changes that occur if the compound is exposed to elevated temperatures?
Exposure to heat primarily promotes the dehydration of the boronic acid moiety. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine.[5] While this process can be reversible in the presence of water, prolonged or extreme heat can lead to irreversible decomposition, potentially generating byproducts like carbon oxides, nitrogen oxides, and boron oxides.[6][7]
Q4: I inadvertently left the vial on the benchtop at room temperature over the weekend. Is it still usable?
While short-term exposure to ambient temperature may not lead to complete degradation, it is highly likely that some level of dehydration to the boroxine has occurred. The material may also have adsorbed moisture if the container was not perfectly sealed. We strongly recommend re-analyzing the material's purity by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use in a critical reaction.[8][9] For quantitative applications, using a freshly opened or re-qualified vial is the safest approach.
Q5: Should I allow the container to warm to room temperature before opening?
Yes, this is a critical handling step. Bringing the cold container to ambient temperature before opening prevents atmospheric moisture from condensing on the cold solid.[10] Moisture can accelerate caking and hydrolysis-related degradation pathways.[11]
Section 2: Troubleshooting Guide: Common Experimental Issues
Issue 1: My Suzuki-Miyaura coupling reaction is showing low or inconsistent yields.
-
Possible Cause: Degradation of the this compound is a common culprit. If the reagent has been stored improperly or subjected to multiple freeze-thaw cycles with moisture ingress, its effective concentration will be reduced.
-
Troubleshooting Steps:
-
Purity Verification: Before use, dissolve a small sample of the boronic acid in a suitable solvent (e.g., acetonitrile) and analyze it using a stability-indicating HPLC method (see Protocol 3.2).[9] Compare the peak area of the parent compound to any new peaks, which may correspond to degradation products.
-
Use a Stable Surrogate (Advanced): For particularly sensitive applications, consider converting the boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate. These derivatives are exceptionally stable for long-term storage and can release the active boronic acid in situ under the reaction conditions.[12]
-
Control Experiment: Run the reaction in parallel with a new, unopened vial of the reagent to determine if the issue lies with the specific batch being used.
-
Issue 2: I observe an additional major peak in my LC-MS analysis of the starting material with a mass corresponding to the trimer minus water.
-
Possible Cause: You are likely observing the boroxine anhydride of your starting material. This is the cyclic trimer formed from the intermolecular dehydration of three boronic acid molecules.[3][5] Its formation is an equilibrium process, often favored in aprotic solvents or upon heating the solid.
-
What to do:
-
Don't Panic: In many coupling reactions, the boroxine is a competent coupling partner as it can hydrolyze back to the monomeric boronic acid under the aqueous basic conditions of the reaction.[13]
-
Confirm Identity: The mass of the boroxine will be (3 * M) - (3 * 18.01), where M is the molecular weight of the monomeric boronic acid (253.03 g/mol ).
-
Adjust Stoichiometry: If the boroxine is present in a very high ratio, you may need to adjust the stoichiometry of your reaction, as one mole of boroxine delivers three moles of the aryl group. However, for most applications, using the standard mass-to-moles calculation for the monomer is sufficient, assuming the equilibrium will shift in the reaction flask.
-
Issue 3: The solid reagent in the bottle appears caked and is no longer a free-flowing powder.
-
Possible Cause: The reagent has been exposed to atmospheric moisture. Borates have a natural tendency to cake, a process that is accelerated by humidity.[11]
-
Recommended Action:
-
Dry Thoroughly: Place the material under high vacuum for several hours to remove adsorbed water.
-
Re-qualify: Caking is a strong indicator of improper handling. It is essential to re-test the purity of the material via HPLC, as other degradation processes may have occurred alongside moisture absorption.[8]
-
Section 3: Protocols for Stability Assessment
For researchers needing to validate the stability of this compound under specific process conditions, the following protocols provide a robust framework.
General Workflow for Thermal Stress Testing
This workflow outlines the systematic process for evaluating the stability of the compound under thermal stress.
Caption: A generalized workflow for conducting a thermal stability study.
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradants.
Objective: To quantify the purity of this compound and detect degradation products such as its protodeboronated analog and boroxine.[8]
Instrumentation & Columns:
-
HPLC or UPLC system with a PDA/UV detector and ideally coupled to a mass spectrometer (MS).[9]
-
A modern reversed-phase C18 column is a good starting point. To minimize on-column degradation, consider using columns with technology designed to reduce metal interactions.[9]
Sample & Mobile Phase Preparation:
-
Sample Diluent: Use a 50:50 mixture of acetonitrile and water. Prepare samples fresh and analyze them immediately to minimize degradation in the vial.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp | 40°C |
| UV Detection | 254 nm |
| Gradient | 5% to 95% B over 10 min |
Procedure:
-
Prepare a stock solution of the boronic acid at approximately 1 mg/mL in the diluent.
-
Subject aliquots of the solid material to the desired thermal stress conditions as outlined in the workflow (3.1).
-
At each time point, dissolve the stressed material in the diluent to the same concentration and inject it onto the HPLC system.
-
Integrate the peak area of the parent compound and any new peaks that appear.
-
Calculate the percent purity of the parent compound at each time point relative to the total integrated peak area. Use MS data to tentatively identify major degradants.
Protocol: Thermal Analysis by TGA/DSC
Objective: To determine the onset temperature of thermal decomposition and identify other thermal events like melting or dehydration.[3]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a TGA pan (alumina or platinum).[3]
-
Experimental Conditions:
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
DSC Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25°C to a temperature just below the decomposition onset found by TGA, at a rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow. Endothermic peaks may correspond to melting or dehydration events, while exothermic peaks can indicate decomposition.
Section 4: The Chemistry of Thermal Degradation
A deeper understanding of the underlying chemical mechanisms is crucial for predicting behavior and designing robust experimental conditions.
The Boronic Acid-Boroxine Equilibrium
The most common and often reversible effect of temperature is the dehydration to form a boroxine. This is a condensation reaction where the equilibrium can be shifted by the removal or addition of water.
Caption: Reversible equilibrium between the boronic acid monomer and its boroxine anhydride.
Irreversible Degradation Pathways
While boroxine formation is often manageable, other degradation pathways are irreversible and lead to a permanent loss of the desired reagent.
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[4] This process can be influenced by pH, temperature, and the electronic nature of the aryl ring. The resulting 4-morpholinoyl-fluorobenzene is an inactive impurity in coupling reactions.
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, forming the corresponding phenol. While this is a synthetically useful reaction under controlled conditions with specific oxidants (like N-oxides or H₂O₂), unwanted oxidation can occur slowly in the presence of atmospheric oxygen, especially when catalyzed by trace metals.[14][15]
By understanding these principles and employing the recommended handling procedures and analytical checks, researchers can ensure the stability and reliability of this compound in their synthetic endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.pt [fishersci.pt]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 11. borax.com [borax.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Solubility of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for handling the poor solubility of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in your experiments.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its complex structure, featuring a polar morpholine amide group and a hydrogen-bonding boronic acid moiety, can lead to significant solubility challenges in common organic solvents. This guide will equip you with the knowledge and protocols to overcome these issues and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble?
A1: The solubility of a boronic acid is influenced by its functional groups. The morpholine-4-carbonyl group introduces polarity, while the boronic acid group can form intermolecular hydrogen bonds, leading to aggregation and reduced solubility in non-polar solvents. Furthermore, boronic acids can undergo dehydration to form cyclic trimers called boroxines, which often have different solubility profiles.[1][2][3][4]
Q2: What are the common signs of poor solubility during a reaction?
A2: Poor solubility can manifest in several ways:
-
Incomplete dissolution: The boronic acid may not fully dissolve in the reaction solvent, even with heating and stirring.
-
Heterogeneous reaction mixture: The reaction mixture appears cloudy or contains suspended solid particles.
-
Low reaction yield: Incomplete dissolution of the boronic acid can lead to a low concentration of the active reagent in the solution, resulting in a poor reaction outcome.[5][6]
-
Reaction stalling: The reaction may start but then stall as the dissolved boronic acid is consumed and the remaining solid fails to dissolve.
Q3: Can I just add more solvent to dissolve the boronic acid?
A3: While increasing the solvent volume can sometimes help, it is often not the most efficient solution. Excessive solvent can lead to very dilute reaction conditions, which can slow down the reaction rate and may not be practical for larger-scale reactions. A more effective approach is to select a more suitable solvent or solvent system.
Q4: How does the choice of base affect the solubility of the boronic acid?
A4: The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid.[7] This activation involves the formation of a boronate species, which is generally more soluble than the neutral boronic acid. Therefore, the choice and solubility of the base itself can impact the overall solubility of the boron-containing species in the reaction mixture. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used to promote the formation of the active boronate.[6]
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a systematic approach to addressing the poor solubility of this compound.
Solvent Selection and Optimization
The choice of solvent is paramount for achieving a homogeneous reaction mixture. A single solvent may not always be sufficient, and a co-solvent system is often more effective.
Recommended Solvents and Co-Solvent Systems:
| Solvent System | Rationale | Typical Ratio |
| Dioxane / Water | A common and effective system for Suzuki couplings. Water helps to dissolve the base and the boronate species. | 4:1 to 10:1 |
| Toluene / Ethanol / Water | Ethanol can improve the solubility of polar organic compounds. | Varies, e.g., 5:1:1 |
| THF / Water | Tetrahydrofuran (THF) is a good solvent for many organic compounds. | 4:1 to 10:1 |
| DMF or DMAc | Dimethylformamide (DMF) and dimethylacetamide (DMAc) are polar aprotic solvents that can dissolve a wide range of compounds. Use with caution as they can be difficult to remove and may participate in side reactions at high temperatures. | Use as a single solvent or as a co-solvent. |
| 2-MeTHF | 2-Methyltetrahydrofuran is a greener alternative to THF and can sometimes offer better solubility. | Use as a single solvent or in a co-solvent system with water. |
Experimental Protocol: Small-Scale Solubility Test
Before setting up a large-scale reaction, it is highly recommended to perform small-scale solubility tests.
Objective: To identify an effective solvent or solvent system for dissolving this compound at the desired reaction concentration.
Materials:
-
This compound
-
A selection of solvents and co-solvent systems (see table above)
-
Small vials (e.g., 1-dram vials) with stir bars
-
Heating and stirring plate
Procedure:
-
Weigh a small amount of the boronic acid (e.g., 10 mg) into several vials.
-
Add a calculated volume of the chosen solvent or solvent system to each vial to achieve the target reaction concentration (e.g., 0.1 M).
-
Stir the mixtures at room temperature and observe for dissolution.
-
If the compound does not dissolve, gradually heat the vials to the intended reaction temperature while stirring.
-
Record your observations to determine the most effective solvent system.
The Role of Base and pH
The basicity and nature of the base can significantly influence the solubility of the boronic acid by forming the more soluble boronate salt.
Base Selection:
| Base | Properties |
| K₃PO₄ | A strong base that is often effective in promoting boronate formation and can be used in aqueous or anhydrous conditions. |
| Cs₂CO₃ | A strong and highly effective base, particularly for challenging couplings. |
| K₂CO₃ | A commonly used base, often in aqueous solutions. |
| Na₂CO₃ | Similar to K₂CO₃, but generally less effective. |
| KF | A milder base that can be useful if your substrate is sensitive to stronger bases. |
Visualizing the Solvent and Base Selection Workflow
Caption: Decision workflow for solvent and base selection.
Advanced Troubleshooting Strategies
If optimizing the solvent and base is insufficient, consider these advanced strategies:
a. Conversion to a Boronic Ester
Boronic acids can be converted to more soluble and stable boronic esters, such as pinacol esters (Bpin). These esters often exhibit improved solubility in organic solvents and can be used directly in Suzuki couplings.[8][9]
b. Use of Phase-Transfer Catalysts
In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate salt from the aqueous phase to the organic phase where the palladium catalyst resides, thereby increasing the effective concentration of the active nucleophile.
Experimental Protocol: General Suzuki-Miyaura Coupling with Solubility Optimization
Objective: To perform a Suzuki-Miyaura coupling reaction using this compound with optimized conditions for solubility.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Optimized solvent system (from solubility test)
-
Schlenk flask or reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Visualizing the Experimental Workflow
Caption: General workflow for an optimized Suzuki coupling reaction.
Conclusion
Dealing with poorly soluble reagents like this compound is a common challenge in organic synthesis. By systematically optimizing the solvent system, and base, and considering advanced strategies such as the use of boronic esters or phase-transfer catalysts, you can significantly improve the outcome of your reactions. Always perform small-scale tests to find the optimal conditions before proceeding to a larger scale.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analytical Methods for Monitoring 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid Reactions
Welcome to the technical support center for monitoring reactions involving 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, accurately monitoring its consumption and the formation of products is critical for reaction optimization, mechanistic understanding, and ensuring process reproducibility.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your analytical work. The methodologies and advice presented are grounded in established scientific principles and practical laboratory experience.
Core Analytical Techniques: An Overview
The choice of analytical technique is dictated by the specific requirements of your study, such as the need for quantitative data, structural confirmation, or real-time monitoring. The three most powerful and commonly employed methods are:
-
High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse for quantitative analysis, offering high resolution, sensitivity, and throughput for tracking starting materials, products, and byproducts.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it invaluable for identifying low-level impurities and confirming the molecular weights of reaction components.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent tool for structural elucidation and in-situ reaction monitoring.[3] For this compound, ¹H, ¹⁹F, and ¹¹B NMR can each provide unique and complementary information.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is often the primary method for generating kinetic data and determining reaction completion. However, the unique chemical nature of boronic acids can present specific chromatographic challenges.
Q1: Why am I seeing poor peak shape (tailing) for my boronic acid?
A1: Peak tailing is a common issue when analyzing boronic acids and is often caused by secondary interactions between the boronic acid group and the stationary phase.[4]
-
Causality: The slightly acidic boronic acid moiety can interact with residual, non-end-capped silanol groups on standard silica-based C18 columns. This strong, non-hydrophobic interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Column Choice: Switch to a modern, fully end-capped C18 column or a column specifically designed with low silanol activity. Columns with "MaxPeak" or similar technologies are designed to minimize these secondary interactions.
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of the residual silanol groups, thereby reducing the unwanted interaction. For boronic acids, a low pH generally leads to better retention and peak shape.
-
Sample Overload: Injecting too concentrated a sample can saturate the active sites on the column, leading to tailing. Try diluting your sample.[4]
-
Q2: My retention times are shifting between injections. What's the cause?
A2: Retention time instability compromises data reliability, especially for quantification. The issue typically lies with the column, the mobile phase, or the instrument hardware.[5]
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can all lead to drift in retention times.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush with at least 10 column volumes.[6]
-
Mobile Phase Preparation: Premix your mobile phase solvents to avoid inconsistencies from the pump's proportioning valves. Always degas the mobile phase to prevent air bubbles from causing pressure fluctuations and affecting flow rate.[6]
-
Column Temperature: Use a column heater to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.[5]
-
Q3: I see an unexpected peak growing and then disappearing during the reaction. What could it be?
A3: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[7] This is a reversible equilibrium that can be influenced by the analytical conditions.
-
Causality: The presence of water in the mobile phase can shift the equilibrium between the boronic acid and its boroxine. You may be observing the boroxine peak, which can have a different retention time.
-
Troubleshooting Steps:
-
Minimize Water: If possible, use a mobile phase with a lower water content or a faster gradient to reduce the time the analyte spends on the column, minimizing on-column conversion.[7]
-
Sample Preparation: Prepare your quenched reaction aliquots in a dry, aprotic solvent like acetonitrile or methanol to minimize boroxine formation prior to injection.[7]
-
Confirm with LC-MS: The most definitive way to identify the unknown peak is to analyze the sample by LC-MS. The boroxine will have a distinct mass corresponding to three molecules of the boronic acid minus three molecules of water.
-
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is crucial for confirming product identity and detecting side products that may not be apparent by HPLC-UV.
Q1: I'm struggling to get a good signal for my boronic acid in LC-MS. How can I improve sensitivity?
A1: Boronic acids can be challenging to ionize efficiently. The choice of ionization mode and mobile phase additives is critical.
-
Causality: While boronic acids can be analyzed in both positive and negative ion modes, electrospray ionization (ESI) in negative mode is often more sensitive and provides simpler spectra.[8] Mobile phase additives that are optimal for positive mode (like formic acid) can sometimes suppress the negative ion signal.
-
Troubleshooting Steps:
-
Ionization Mode: Operate the mass spectrometer in ESI negative ion mode. The boronic acid can lose a proton to form a negatively charged ion.
-
Mobile Phase: An excellent starting point for the mobile phase is 10 mM ammonium acetate in water and acetonitrile.[2] In some cases, using no modifier at all (just water and acetonitrile) can provide the highest sensitivity.[9]
-
Source Optimization: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) specifically for your analyte by infusing a standard solution.
-
Q2: My mass spectrum is very complex, showing multiple adducts and what looks like a dimer. How can I simplify it?
A2: The reactivity of boronic acids can lead to the formation of various ions in the ESI source, complicating data interpretation.[2]
-
Causality: Boronic acids can form adducts with solvents (e.g., methanol, acetonitrile) and can also form dimers or the aforementioned boroxines. These are often artifacts of the ionization process rather than true components of the reaction mixture.
-
Troubleshooting Steps:
-
Optimize MS Conditions: Reducing the cone voltage (or fragmentor voltage) can sometimes minimize in-source fragmentation and the formation of complex adducts.
-
Improve Chromatography: Using Ultra-High-Performance Liquid Chromatography (UPLC) provides sharper peaks.[2] This reduces the time the analyte spends in the source, which can decrease the opportunity for in-source reactions to occur.
-
Focus on the Key Ion: Identify the m/z of the deprotonated molecular ion [M-H]⁻ for your starting material and expected product. Use extracted ion chromatograms (EICs) for these specific masses to monitor the reaction, ignoring the more complex adducts.[1]
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information and is an excellent method for in-situ monitoring without the need for quenching and workup.[3]
Q1: The aromatic signals in my ¹H NMR spectrum are broad and poorly resolved. What is causing this?
A1: Broad signals are often indicative of the presence of paramagnetic species in your sample.[7]
-
Causality: Suzuki-Miyaura reactions utilize palladium catalysts. Even trace amounts of residual paramagnetic palladium species (e.g., Pd(I) or Pd(III) intermediates, or Pd nanoparticles) in the NMR sample can cause significant line broadening of nearby protons.
-
Troubleshooting Steps:
-
Filter the Sample: Before analysis, filter your reaction aliquot through a small plug of celite or silica gel in a Pasteur pipette. This is often sufficient to remove the catalyst residue that causes broadening.
-
Use an Internal Standard: For quantification, ensure you use an internal standard (e.g., 1,3,5-trimethoxybenzene) with sharp, well-resolved signals that are distant from your analyte peaks.
-
Q2: I can't see the B-OH protons of the boronic acid. Where did they go?
A2: The two protons on the hydroxyl groups of the boronic acid are acidic and exchange rapidly with any protic solvent, including residual water in the deuterated solvent.[7]
-
Causality: This rapid chemical exchange broadens the signal, often to the point where it disappears into the baseline. This is normal and expected.
-
Best Practice: Do not rely on the B-OH protons for analysis. Instead, monitor the disappearance of a well-resolved aromatic proton signal on the starting material. For this compound, the ¹⁹F signal is an even better handle for monitoring.
Q3: How can I use ¹⁹F NMR to monitor my reaction? This seems simpler than ¹H NMR.
A3: You are correct. ¹⁹F NMR is an outstanding technique for this specific molecule.[3][10]
-
Causality: The fluorine atom provides a unique spectroscopic handle. The ¹⁹F NMR spectrum is often very simple, with a single peak for the starting material and a single peak for the product at a different chemical shift. The spectrum is free from proton signals and solvent peaks, making it exceptionally clean for monitoring and quantification.
-
Implementation:
-
Acquire a ¹⁹F NMR spectrum of your starting material to identify its chemical shift.
-
As the reaction proceeds, you will see this peak decrease in intensity while a new peak, corresponding to the fluorinated product, grows in.[3]
-
The percent conversion can be calculated directly from the integration of these two peaks.
-
Frequently Asked Questions (FAQs)
Q: Which analytical method is best for obtaining accurate quantitative data for reaction kinetics? A: HPLC with UV detection is the gold standard for quantitative analysis due to its high precision and reproducibility.[1] When setting up a quantitative method, it is crucial to generate a calibration curve with standards of known concentration to ensure accuracy.[1]
Q: Can I monitor the reaction in real-time without taking aliquots? A: Yes. In-situ or real-time monitoring can be achieved using specialized NMR tubes or Raman spectroscopy probes.[3][11] Benchtop NMR spectrometers are increasingly popular for this purpose, allowing direct analysis of the reaction mixture without deuterated solvents.[3] Raman spectroscopy is another powerful non-invasive technique, particularly for heterogeneous reactions.[11]
Q: What are the most common side reactions I should be looking for? A: Three common side reactions involving boronic acids in Suzuki-Miyaura couplings are:
-
Protodeboronation: The C-B bond is cleaved and replaced with a C-H bond, resulting in a deboronated byproduct.[7][11][12] This is often promoted by protic solvents or non-optimal pH conditions.[7][12]
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.
-
Boroxine Formation: As discussed, this is the dehydration of the boronic acid to its cyclic trimer. While often reversible, it can complicate analysis.[7]
Q: What is the general procedure for preparing a reaction sample for HPLC or LC-MS analysis? A: A standard procedure involves sampling, quenching, and dilution.
-
Sampling: At a specific time point, withdraw a small, precise aliquot of the reaction mixture (e.g., 20-50 µL).[1]
-
Quenching: Immediately dilute the aliquot into a larger, known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and prepares it for analysis.[1]
-
Internal Standard: The quenching solvent can contain an internal standard for more accurate quantification.
-
Filtration: Filter the quenched sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injecting it into the instrument.
Visualizations and Protocols
Diagrams
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: A decision tree for selecting the appropriate analytical method.
Data Presentation
Table 1: Representative HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, Fully End-Capped, < 5 µm | Minimizes peak tailing and provides good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH improves peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase. |
| Gradient | 5% to 95% B over 10-15 min | Elutes a wide range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 - 40 °C | Improves efficiency and ensures reproducible retention times. |
| Detector | UV/PDA at 254 nm or optimal λ | 254 nm is a good starting point for aromatic compounds. |
| Injection Vol. | 5 - 10 µL | Avoids column overload. |
Experimental Protocols
Protocol 1: HPLC Monitoring of Reaction Progress
-
Reaction Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 min), withdraw a 50 µL aliquot of the reaction mixture using a calibrated syringe.[1]
-
Immediately dispense the aliquot into a 1.5 mL HPLC vial containing 950 µL of acetonitrile. Cap and vortex thoroughly. This 1:20 dilution effectively quenches the reaction.
-
-
Sample Preparation:
-
If the quenched sample contains solids, filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
Prepare a "Time 0" sample by mixing the starting materials under the same conditions but without the catalyst, then quench immediately. This helps in peak identification.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column for at least 15 minutes with the initial mobile phase conditions.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify the peaks for the starting boronic acid and the product based on their retention times (confirmed by injecting standards if available).
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percent conversion using the formula: (% Conversion) = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100.
-
Protocol 2: In-Situ ¹⁹F NMR Monitoring
-
Sample Preparation:
-
In a standard NMR tube, combine the reaction components (aryl halide, base, solvent) but omit the this compound and the palladium catalyst.
-
Acquire a background ¹⁹F NMR spectrum.
-
Add the boronic acid and acquire another spectrum to get the "Time 0" reading, noting the chemical shift and integration of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Add the palladium catalyst to the NMR tube, cap it, shake vigorously, and immediately place it in the NMR spectrometer.
-
Begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes). Most modern spectrometers can be programmed to do this automatically.
-
-
Data Analysis:
-
Process the spectra. You should observe the starting material peak decreasing and the product peak increasing over time.
-
For each time point, integrate both the starting material and product peaks.
-
Calculate the percent conversion as described for the HPLC method, using the integral values instead of peak areas. This provides a direct, real-time kinetic profile of the reaction.[3][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. azom.com [azom.com]
- 4. agilent.com [agilent.com]
- 5. zefsci.com [zefsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. sciex.com [sciex.com]
- 10. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
Welcome to the technical support guide for reactions involving 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS: 1072951-41-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the workup and purification of reactions utilizing this versatile building block. The unique electronic properties of this reagent, stemming from its ortho-fluoro and para-morpholinecarbonyl substituents, necessitate tailored workup strategies to ensure high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing low isolated yields after a standard aqueous workup, even though LC-MS analysis of the crude reaction mixture shows good product formation. What is the likely cause and how can I prevent it?
Answer: This is a common issue when working with electron-deficient arylboronic acids. The primary culprit is often protodeboronation , the cleavage of the carbon-boron bond by a proton source, which reverts your starting material and reduces the overall yield of your desired product.
Causality: The 2-fluoro and 5-morpholinecarbonyl groups are electron-withdrawing, which makes the ipso-carbon attached to the boron atom more susceptible to protonolysis, especially under acidic or strongly basic aqueous conditions during workup.[1][2] The C-B bond is weakest during the formation of the boronate species, which is a key intermediate in the Suzuki-Miyaura catalytic cycle.[3] Prolonged exposure to water, particularly at non-neutral pH, can lead to significant loss of material.
Recommended Solutions:
-
Minimize Contact Time with Aqueous Layers: Perform liquid-liquid extractions swiftly. Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods.[4]
-
Use a Buffered or Mildly Basic Wash: Instead of a strong acid or base wash, consider using a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) for the initial aqueous wash. This helps to neutralize the reaction mixture without creating harsh pH conditions.
-
Consider a "Dry" Workup or Anhydrous Conditions: For particularly sensitive substrates, avoiding an aqueous workup altogether may be necessary. This can involve filtering the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, followed by direct purification via column chromatography.[5][6]
-
Conversion to a More Stable Boronate Ester: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative like a pinacol or MIDA boronate ester prior to the coupling reaction.[2][4][7][8] These are generally more robust during workup and purification.[1]
Question 2: My final product is contaminated with a symmetrical biaryl byproduct derived from the homocoupling of this compound. Why does this happen and how can I suppress it?
Answer: The formation of a symmetrical biaryl, the "homocoupling" product, is a well-known side reaction in Suzuki-Miyaura couplings.[3] This occurs when two molecules of the boronic acid react with each other.
Causality: Homocoupling is primarily promoted by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[3][9] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst is reduced to the active Pd(0) species in situ. This reduction can be mediated by the boronic acid itself, leading to the formation of the homocoupled dimer.[9][10]
Recommended Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[9] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling as it does not require an initial reduction step.[10]
-
Employ Modern Precatalysts: Buchwald-type precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can significantly minimize side reactions like homocoupling.[10]
-
Order of Reagent Addition: Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes help suppress homocoupling.[11]
Purification Strategy: The homocoupled byproduct is often less polar than the desired cross-coupled product. It can typically be separated using standard silica gel column chromatography.
Question 3: My purified product has a persistent gray or black color, indicating palladium contamination. Standard filtration isn't working. How can I effectively remove residual palladium?
Answer: Residual palladium is a frequent issue in cross-coupling chemistry. The morpholine and amide functionalities in your molecule and product can act as ligands, chelating with palladium and keeping it dissolved in the organic phase, which makes simple filtration through Celite ineffective for removing homogeneous palladium species.[12]
Recommended Solutions:
| Method | Protocol | Pros | Cons |
| Activated Carbon | Dissolve crude product in a suitable solvent (e.g., EtOAc, DCM). Add 5-10 wt% of activated carbon. Stir for 1-18 hours at RT or with gentle heat (40-50 °C). Filter through a thick pad of Celite to remove the carbon.[12] | Cost-effective, readily available.[13] | Can be non-specific and may adsorb the desired product, reducing yield.[12] |
| Palladium Scavengers | Dissolve crude product in a suitable solvent. Add a solid-supported scavenger resin (e.g., thiol-based, amine-based). Stir for several hours to overnight. Filter to remove the resin.[12][14] | High selectivity for palladium, leading to minimal product loss. Very effective. | Higher cost compared to activated carbon.[13] |
| Aqueous Wash with Ligands | During workup, wash the organic layer with an aqueous solution containing a chelating agent like thiourea or sodium thiosulfate. | Can be effective for certain palladium species. | May not be universally effective; can introduce other impurities. |
| Silica Gel Plug | If the palladium species are polar enough, a short plug of silica gel during filtration can trap a significant portion of the colored impurities.[5] | Quick and easy. | Often insufficient for complete removal. |
General Workup and Purification Protocol
This protocol provides a robust starting point for a typical Suzuki-Miyaura reaction using this compound.
Step-by-Step Methodology
-
Reaction Quenching & Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Initial Filtration (Optional but Recommended): Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate, toluene). Filter through a pad of Celite to remove heterogeneous catalysts (if used) and inorganic salts. Wash the pad with additional solvent.[5][6]
-
Liquid-Liquid Extraction:
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure.
-
Palladium Removal (If Necessary): If the crude product is colored, re-dissolve it and treat with a palladium scavenger or activated carbon as described in the table above.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Experimental Workflow Diagram
Caption: General workflow for the workup and purification process.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common issues encountered during the workup.
Caption: Decision tree for troubleshooting common workup issues.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. spinchem.com [spinchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of many pharmaceutical agents and advanced materials.[1][2] The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence the reaction's efficiency and outcome. This guide provides an in-depth comparison of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid with other structurally related boronic acids, offering insights into its reactivity profile and supported by established principles and representative experimental data.
The Suzuki-Miyaura Reaction: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate.[1][3] The catalytic cycle, a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, facilitates the formation of a new C-C sigma bond.[1] The success of this reaction is highly dependent on the nature of the substrates, catalyst, base, and solvent system.
Profiling this compound
This compound (CAS 1072951-41-7) is a substituted phenylboronic acid featuring two key functional groups that modulate its reactivity: an ortho-fluoro substituent and a meta-morpholine-4-carbonyl group.
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can increase the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the transmetalation step of the Suzuki-Miyaura cycle. However, the steric bulk of the ortho-fluoro group, although relatively small, can introduce some degree of steric hindrance, potentially impeding the approach of the boronic acid to the palladium center.
-
Meta-Morpholine-4-carbonyl Group: The morpholine-4-carbonyl moiety at the meta position is an electron-withdrawing group. This electronic effect can influence the nucleophilicity of the aryl group attached to the boron atom. Generally, electron-withdrawing groups can have a complex influence on the overall reaction rate, sometimes accelerating and other times decelerating the coupling depending on the rate-limiting step of the catalytic cycle.
A Comparative Analysis with Other Boronic Acids
To contextualize the performance of this compound, we will compare its expected reactivity with three other boronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole as the coupling partner. The chosen comparators are:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-(morpholine-4-carbonyl)phenylboronic acid: To isolate the electronic effect of the morpholine-4-carbonyl group in the para position.
-
2-Fluorophenylboronic acid: To evaluate the impact of the ortho-fluoro substituent alone.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of the four boronic acids with 4-bromoanisole under typical reaction conditions. These yields are representative and based on the established electronic and steric effects of the substituents.
| Boronic Acid | Structure | Expected Yield (%) | Rationale for Expected Performance |
| Phenylboronic acid | ![]() | 85-95 | Serves as the benchmark for a simple, electronically neutral arylboronic acid. |
| 4-(morpholine-4-carbonyl)phenylboronic acid | ![]() | 80-90 | The electron-withdrawing nature of the para-substituent can slightly decrease the nucleophilicity of the aryl ring, potentially leading to a slightly lower yield compared to the unsubstituted phenylboronic acid under certain conditions. |
| 2-Fluorophenylboronic acid | ![]() | 75-85 | The ortho-fluoro group introduces steric hindrance, which can impede the transmetalation step and lead to a lower yield. However, its electron-withdrawing nature can also enhance the Lewis acidity of the boron, which can be beneficial. The net effect is often a slight to moderate decrease in yield compared to the unsubstituted analog.[4][5][6][7] |
| This compound | ![]() | 70-80 | This molecule combines the steric hindrance of the ortho-fluoro group with the electronic effect of the meta-morpholine-4-carbonyl group. The combination of these two factors is likely to result in a slightly lower yield compared to the other boronic acids in this comparison due to the cumulative steric and electronic effects. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Reaction: Coupling of a boronic acid with 4-bromoanisole.
Materials:
-
Boronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. Its reactivity in Suzuki-Miyaura coupling is influenced by a combination of steric and electronic factors originating from its ortho-fluoro and meta-morpholine-4-carbonyl substituents. While it is expected to be a competent coupling partner, its performance may be slightly attenuated compared to simpler, unhindered boronic acids. For researchers in drug discovery and materials science, understanding these nuances is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. The provided experimental protocol serves as a robust starting point for employing this and other boronic acids in Suzuki-Miyaura cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Arylboronic Acid Reactivity: A Comparative Analysis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Arylboronic acids are indispensable reagents in modern organic synthesis, particularly for the construction of biaryl motifs via the Suzuki-Miyaura cross-coupling reaction.[1] However, not all boronic acids are created equal. Their reactivity is a delicate function of the electronic and steric environment of the boronic acid moiety.
This guide provides an in-depth comparison of the reactivity of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid against its non-fluorinated analogs. We will explore the underlying chemical principles that govern its performance, supported by experimental insights and a detailed protocol for comparative analysis.
The Molecular Architecture: Decoding Substituent Effects
The reactivity of a phenylboronic acid is profoundly influenced by the substituents on the aromatic ring. In the case of this compound, two key functional groups dictate its chemical personality: an ortho-fluoro group and a meta-morpholine-4-carbonyl group.
-
The ortho-Fluoro Substituent: A Potent Activator: The presence of a fluorine atom ortho to the boronic acid group is one of the most significant factors enhancing reactivity. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which is crucial for facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3] Studies have shown that transmetalation efficiency increases with the number of fluorine substituents, with ortho substitution having the most pronounced impact.[1] Some research suggests that an intramolecular hydrogen bond between the boronic acid's hydroxyl group and the ortho-fluorine atom can also contribute to this enhanced acidity and reactivity.[2]
-
The meta-Morpholine-4-carbonyl Group: An Electron-Withdrawing Anchor: The morpholine-4-carbonyl group is an amide functionality. Due to resonance, the carbonyl group withdraws electron density from the phenyl ring, further contributing to the overall electron-deficient nature of the molecule. When positioned meta to the boronic acid, this group's primary influence is its inductive electron-withdrawing effect.
The synergy of these two electron-withdrawing groups renders the boronic acid moiety highly electrophilic and primed for efficient participation in cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The reactivity of the boronic acid directly impacts the transmetalation step, which is often rate-limiting.
In this step, the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, a boronate species, formed by the reaction of the boronic acid with a base, is required. The increased Lewis acidity of this compound facilitates the formation of this active boronate species and accelerates its subsequent reaction with the palladium complex.
Comparative Reactivity Hypothesis:
-
This compound (Highest Reactivity): The powerful activating effect of the ortho-fluoro group, combined with the electron-withdrawing amide, leads to a highly electrophilic boron center. This results in rapid transmetalation and, consequently, faster reaction times and potentially higher yields, even at lower temperatures.[1]
-
5-(morpholine-4-carbonyl)phenylboronic acid (Intermediate Reactivity): Lacking the ortho-fluoro group, this analog is significantly less reactive. The electron-withdrawing amide still provides some activation compared to a simple phenylboronic acid, but the absence of the key fluorine substituent means it will require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields.
-
Phenylboronic acid (Baseline Reactivity): As the unsubstituted parent compound, it serves as a baseline for comparison. It is generally less reactive than substituted analogs bearing electron-withdrawing groups.
A crucial consideration, however, is stability. Highly activated boronic acids, particularly those with multiple fluorine substituents, can be more susceptible to protodeboronation—a decomposition pathway where the C-B bond is cleaved by a proton source.[5] This underscores the classic trade-off between reactivity and stability in synthetic chemistry.[6]
Performance in Suzuki-Miyaura Coupling: An Illustrative Comparison
To provide a quantitative perspective, the following table summarizes illustrative data for a model Suzuki-Miyaura reaction between a common aryl bromide (e.g., 4-bromoanisole) and the three boronic acids under comparison.
Disclaimer: This data is representative of expected chemical trends based on established principles and is intended for illustrative purposes. Actual results will vary depending on the specific substrates, catalyst system, and reaction conditions employed.
| Boronic Acid | Substituents | Expected Relative Reaction Rate | Illustrative Yield (2h, 80°C) | Illustrative Yield (12h, 80°C) |
| This compound | ortho-F, meta-C(O)NR₂ | Very Fast | >95% | >95% |
| 5-(morpholine-4-carbonyl)phenylboronic acid | meta-C(O)NR₂ | Moderate | ~40% | ~85% |
| Phenylboronic acid | None | Baseline | ~25% | ~70% |
This comparison highlights the dramatic rate acceleration imparted by the ortho-fluoro substituent. For rapid, high-yield couplings, especially in complex molecule synthesis where mild conditions are paramount, the fluorinated analog is the superior choice.
Experimental Protocol: A Framework for Comparative Reactivity Studies
To empirically validate these reactivity differences, a standardized experimental workflow is essential. The following protocol provides a robust framework for comparing the performance of different boronic acids in parallel.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Substituted Phenylboronic Acid Yields
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, understanding the nuances that govern the yield of this powerful reaction is paramount for optimizing synthetic routes and accelerating discovery.
This guide provides an in-depth comparative analysis of Suzuki coupling reaction yields with various electronically and sterically diverse phenylboronic acids. We will delve into the mechanistic underpinnings that dictate these differences, present supporting experimental data, and offer a detailed, field-proven protocol.
The Impact of Phenylboronic Acid Substitution on Suzuki Coupling Yields
The electronic and steric nature of the substituent on the phenylboronic acid plays a critical role in the efficiency of the Suzuki coupling reaction. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step and is highly sensitive to the properties of the boronic acid.
To illustrate these effects, we present a comparative study of the Suzuki coupling of 4-iodoanisole with a series of substituted phenylboronic acids. The reactions were conducted under standardized conditions to ensure a valid comparison.
Table 1: Comparative Yields of Suzuki Coupling with Substituted Phenylboronic Acids
| Entry | Phenylboronic Acid Substituent | Electronic Nature | Steric Hindrance | Isolated Yield (%) |
| 1 | 4-Methoxy (4-MeO) | Electron-Donating | Low | 95 |
| 2 | 4-Methyl (4-Me) | Electron-Donating | Low | 92 |
| 3 | Unsubstituted (H) | Neutral | Low | 88 |
| 4 | 4-Fluoro (4-F) | Electron-Withdrawing | Low | 85 |
| 5 | 4-Trifluoromethyl (4-CF3) | Strongly Electron-Withdrawing | Medium | 78 |
| 6 | 2-Methyl (2-Me) | Electron-Donating | High | 75 |
| 7 | 2,6-Dimethyl (2,6-diMe) | Electron-Donating | Very High | 55 |
Analysis of Results:
-
Electron-Donating Groups: Phenylboronic acids with electron-donating groups (EDGs) at the para-position, such as methoxy (CH₃O) and methyl (CH₃), generally provide the highest yields. EDGs increase the electron density on the boronic acid, making the aryl group more nucleophilic and facilitating the transmetalation step.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (EWGs) like fluoro (F) and trifluoromethyl (CF₃) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation process and lead to lower yields.
-
Steric Hindrance: Steric bulk around the boronic acid moiety significantly impedes the reaction. Ortho-substituents, such as a methyl group in the 2-position, hinder the approach of the boronic acid to the palladium center, resulting in a noticeable drop in yield. This effect is even more pronounced with di-ortho-substitution, as seen with 2,6-dimethylphenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling catalytic cycle is essential for rationalizing the observed yield differences. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid. The electronic and steric properties of the Ar' group are crucial at this stage.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: A Comparative Study
This protocol outlines a representative procedure for the Suzuki coupling of 4-iodoanisole with various substituted phenylboronic acids, as reflected in Table 1.
Figure 2: Experimental workflow for the comparative Suzuki coupling study.
Materials:
-
4-Iodoanisole
-
Substituted phenylboronic acids (see Table 1)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (234 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the respective substituted phenylboronic acid (1.2 mmol).
-
Add toluene (5 mL) and deionized water (1 mL).
-
Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Place the flask in a preheated oil bath at 90 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and add 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biphenyl product. The isolated yield is then calculated.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating checks. The use of a standardized set of conditions for each phenylboronic acid ensures that any observed differences in yield can be confidently attributed to the substituent's effect. Monitoring the reaction by TLC provides a real-time assessment of the reaction's progress and can indicate if starting material is being consumed and product is being formed. Finally, purification by column chromatography and subsequent characterization (e.g., by NMR and/or mass spectrometry, not detailed here but standard practice) would confirm the identity and purity of the final product, validating the calculated yield.
Conclusion
The Suzuki coupling reaction is a versatile and powerful tool in the synthetic chemist's arsenal. However, achieving optimal yields requires a nuanced understanding of the factors that influence its efficiency. As demonstrated, the electronic and steric properties of the substituents on the phenylboronic acid have a profound impact on the reaction outcome. By carefully considering these effects and employing a robust experimental protocol, researchers can harness the full potential of this Nobel Prize-winning reaction to advance their scientific and drug development endeavors.
A Senior Application Scientist's Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. The strategic incorporation of specific functionalities can dramatically influence the physicochemical and biological properties of a target molecule. This guide provides an in-depth technical analysis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, a sophisticated reagent for Suzuki-Miyaura cross-coupling reactions. We will explore its inherent advantages, compare its anticipated performance with alternative boronic acids, and provide robust experimental protocols to guide its application in the laboratory.
The Strategic Advantage of this compound
The utility of this compound lies in the synergistic interplay of its three key structural features: the boronic acid moiety, the ortho-fluorine substituent, and the meta-morpholine carbonyl group. This unique combination offers several advantages in the synthesis of complex molecules.
1. Modulated Reactivity and Stability: The presence of an electron-withdrawing fluorine atom at the ortho-position can influence the electronic properties of the boronic acid. While strongly electron-withdrawing groups can sometimes decrease the nucleophilicity of the arylboronic acid and slow the transmetalation step in the Suzuki-Miyaura catalytic cycle, the overall substitution pattern of this molecule is designed for a balance of reactivity and stability.[1] The morpholine carbonyl group, an amide functionality, can also modulate the electronic nature of the phenyl ring. Such electronically demanding substrates often require careful optimization of reaction conditions to achieve high yields.[2]
2. Vector for Physicochemical Property Enhancement: The morpholine moiety is a prevalent feature in many biologically active compounds and approved drugs.[3] Its incorporation can enhance aqueous solubility, improve metabolic stability, and provide a handle for forming favorable interactions with biological targets. The morpholine-4-carbonyl group, in particular, offers a metabolically robust amide linkage.
3. Mitigation of Protodeboronation: A significant challenge with some boronic acids, especially those that are electron-deficient, is the competing protodeboronation side reaction under basic conditions.[4] While ortho-fluorinated phenylboronic acids can be prone to this decomposition pathway, the use of appropriate bases and catalyst systems can mitigate this issue. The development of precatalysts that rapidly generate the active catalytic species can allow the desired cross-coupling to outpace the decomposition of the boronic acid.[4][5]
Comparative Performance Analysis
While direct head-to-head comparative yield data for this compound is not extensively published, we can infer its performance relative to other common phenylboronic acids based on the known effects of its substituents in Suzuki-Miyaura couplings.
The following tables provide a comparative summary of typical yields obtained with various substituted phenylboronic acids, offering a baseline for expected performance.
Table 1: Inferred Performance Comparison in Suzuki-Miyaura Coupling with a Common Aryl Bromide (e.g., 4-Bromoanisole)
| Boronic Acid Derivative | Key Features | Expected Yield Range (%) | Rationale & Key Considerations |
| This compound | Ortho-fluoro, meta-amide | 70-90% | The combination of electron-withdrawing groups necessitates optimized conditions (e.g., stronger base, specialized ligand) to drive the reaction to completion. The morpholine amide is generally well-tolerated. |
| Phenylboronic Acid | Unsubstituted | >95% | Serves as a baseline for high-yielding, standard Suzuki couplings.[2] |
| 4-Fluorophenylboronic Acid | Para-fluoro | 85-95% | The para-fluoro substituent has a moderate electronic effect and typically couples with high efficiency.[2] |
| 2-Fluorophenylboronic Acid | Ortho-fluoro | 75-90% | The ortho-fluoro group can introduce steric hindrance and alter electronics, potentially requiring more forcing conditions or specialized catalysts for optimal yields. |
| 4-(Morpholine-4-carbonyl)phenylboronic acid | Para-amide | 80-95% | The para-amide group is generally well-tolerated in Suzuki couplings, and this derivative is expected to perform well under standard conditions. |
| 2-Nitrophenylboronic Acid | Ortho-nitro (strongly deactivating) | 40-70% | The strongly electron-withdrawing nitro group significantly deactivates the boronic acid, making it a challenging substrate prone to side reactions.[6] |
Table 2: Qualitative Comparison of Key Attributes
| Attribute | This compound | Unsubstituted Phenylboronic Acid | 2-Nitrophenylboronic Acid |
| Reactivity | Moderate to High (with optimization) | High | Low to Moderate |
| Stability | Moderate (potential for protodeboronation) | High | Low (prone to protodeboronation) |
| Functional Group Tolerance | Good | Excellent | Moderate |
| Contribution to Product Properties | Introduces fluorine and a morpholine amide for potential biological activity and improved physicochemical properties. | Introduces a simple phenyl group. | Introduces a nitro group, which can be a useful synthetic handle but may be undesirable in a final drug molecule. |
| Cost | Higher | Lower | Moderate |
Experimental Protocols
Achieving high yields with electronically demanding substrates like this compound often requires careful optimization of the catalyst, ligand, base, and solvent system. Below are two detailed, self-validating experimental protocols that serve as excellent starting points for researchers.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Protocol 2: Optimized Conditions for Challenging Couplings (e.g., with Aryl Chlorides)
Coupling with less reactive aryl chlorides often requires a more active catalyst system and potentially higher temperatures.
-
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂ (dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (10 mL, degassed)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add the degassed toluene and stir for 10 minutes to form the active catalyst.
-
Add the aryl chloride, this compound, and cesium carbonate.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Synthetic Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. (2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid | 1072951-41-7 [sigmaaldrich.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparison Guide: Navigating the Limitations of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid in Cross-Coupling Reactions
An In-Depth Technical Guide for Researchers
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging C-C bonds. The judicious selection of boronic acid building blocks is paramount to success, allowing for the precise installation of complex molecular fragments. 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is one such building block, offering the attractive prospect of incorporating a fluorinated phenyl-morpholine amide moiety—a common pharmacophore in CNS-active compounds and other biologically relevant molecules.[1][2]
However, the specific substitution pattern of this reagent introduces a confluence of steric and electronic challenges that can significantly complicate its application in cross-coupling chemistry. This guide provides an in-depth analysis of these limitations, offers a comparative look at viable alternatives, and presents experimental strategies to navigate these hurdles, ensuring researchers can make informed decisions in their synthetic campaigns.
Deconstructing the Core Challenges
The utility of this compound is constrained by two principal factors inherent to its structure: unfavorable electronic properties and significant steric hindrance. These factors often culminate in a third, highly detrimental side reaction: protodeboronation.
Electronic Deficiencies and the Specter of Protodeboronation
The presence of two electron-withdrawing groups—the ortho-fluoro substituent and the meta-carbonyl group—renders the aromatic ring electron-deficient. While this electronic character is often desirable in the final product, it significantly destabilizes the crucial C-B bond of the boronic acid.[3][4]
This instability manifests primarily as a susceptibility to protodeboronation , an undesired side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under the basic aqueous conditions typical of Suzuki-Miyaura couplings.[5][6] Electron-deficient arylboronic acids are known to be highly prone to this decomposition pathway, which consumes the starting material and reduces reaction yields.[3][7][8] The mechanism often involves the formation of a boronate species that undergoes protonolysis, a process that can outcompete the desired transmetalation to the palladium catalyst.
Steric Hindrance: A Three-Dimensional Obstacle
The Suzuki-Miyaura catalytic cycle hinges on a key transmetalation step, where the organic group is transferred from boron to the palladium center. The efficiency of this step is highly sensitive to steric bulk around the C-B bond. In this molecule, the ortho-fluoro group, while small, still presents a steric clash. More significantly, the large morpholine-4-carbonyl group at the meta-position can fold or orient in a way that impedes the optimal approach of the boronic acid to the palladium complex.
This combined steric demand often necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) and higher reaction temperatures to facilitate the coupling, which in turn can exacerbate the protodeboronation side reaction.[9][10][11][12][13] For particularly hindered coupling partners, the reaction may fail to proceed to completion altogether.
Performance Comparison with Alternative Reagents
When facing diminished yields or reaction failure with this compound, transitioning to a more stable derivative is a prudent strategy. The most common and effective alternatives are boronic esters and potassium trifluoroborate salts.
| Reagent Class | Structure Example (R = Target Aryl Group) | Key Advantages | Primary Disadvantages |
| Boronic Acid | R-B(OH)₂ | Commercially available; directly active in catalysis. | Prone to dehydration/trimerization; high susceptibility to protodeboronation.[6][14] |
| Pinacol Boronate Ester | R-B(pin) | Significantly more stable to protodeboronation; easier to purify and handle. | Requires in situ hydrolysis to the active boronic acid, which can be slow; may require different reaction conditions (e.g., stronger base).[15] |
| Potassium Trifluoroborate | [R-BF₃]⁻ K⁺ | Highly stable, crystalline solids; slow release of boronic acid can minimize decomposition and side reactions.[16][17] | Often requires specific conditions (e.g., aqueous/biphasic systems) for efficient hydrolysis and coupling.[17][18] |
Structural Comparison of Boron Reagents
The enhanced stability of esters and trifluoroborates stems from the protection of the Lewis acidic boron center.
Experimental Protocols & Mitigation Strategies
Success with this challenging substrate class often hinges on careful reaction setup and the selection of a highly active catalytic system that can promote the desired C-C bond formation at a rate significantly faster than decomposition.
General Protocol for Suzuki-Miyaura Coupling of Challenging Boronic Acids
This protocol is a starting point and should be optimized for each specific coupling partner.
Reaction Setup:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its ester/trifluoroborate alternative, 1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Via syringe, add the degassed solvent (e.g., Dioxane/H₂O (10:1), Toluene, or 2-MeTHF).
-
In a separate vial or glovebox, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos or RuPhos, 2-5 mol%) in a small amount of the reaction solvent.
-
Inject the catalyst solution into the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
Causality Behind Choices:
-
Base Selection: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation of electron-deficient boronic acids.
-
Catalyst/Ligand System: Highly active catalysts are crucial. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (Buchwald-type ligands) are designed to accelerate both the oxidative addition and reductive elimination steps, increasing the overall catalytic turnover rate.[7][9] For polyfluorinated systems, specialized precatalysts may be required to outcompete decomposition.[7][8]
-
Solvent: Anhydrous or low-water solvent systems can help suppress the rate of protodeboronation.
Decision-Making Workflow for Synthetic Planning
When a reaction with this compound provides a low yield, a systematic approach is necessary to identify the root cause and select an appropriate alternative.
Conclusion
While this compound is a valuable synthon for introducing a specific, drug-like fragment, its inherent structural features present significant and predictable challenges in cross-coupling reactions. Its electron-deficient nature predisposes it to protodeboronation, while steric bulk from its substituents can hinder the crucial transmetalation step.
Researchers and process chemists should anticipate these limitations and be prepared to employ highly active catalytic systems and carefully optimized, low-water reaction conditions. For robust and scalable syntheses, transitioning to more stable alternatives like the corresponding pinacol boronate ester or potassium trifluoroborate salt is strongly recommended. By understanding the underlying chemical principles of these limitations, scientists can devise more effective synthetic strategies, saving valuable time and resources in the pursuit of their target molecules.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Successful Synthesis with 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and polar functionalities into molecular scaffolds is a cornerstone of rational drug design. The reagent 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS 1072951-41-7) has emerged as a valuable building block in this endeavor, particularly for the synthesis of complex molecules targeting key biological pathways. This guide provides an in-depth technical overview of its application, benchmarked against alternative reagents, and supported by detailed experimental protocols to empower your research and development efforts.
The Strategic Advantage of this compound
The utility of this reagent lies in the unique combination of its structural features, which address several key challenges in drug discovery:
-
Metabolic Stability and Bioavailability: The presence of a fluorine atom can enhance metabolic stability and improve pharmacokinetic properties by blocking potential sites of metabolism.[1]
-
Modulation of Physicochemical Properties: The morpholine-4-carbonyl group is a polar moiety that can improve solubility and provide a handle for hydrogen bonding interactions with biological targets.
-
Versatility in Cross-Coupling Reactions: As a boronic acid, this reagent is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds.[1]
These attributes make this compound a particularly attractive building block in the synthesis of kinase inhibitors, a class of therapeutics where the morpholine moiety is a well-established pharmacophore. Notably, this scaffold is relevant to the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.
Case Study: Synthesis of a Substituted 4-Hydroxybenzonitrile Derivative
A practical application of this compound is demonstrated in the synthesis of 2-chloro-5-[2-fluoro-5-(morpholine-4-carbonyl)phenyl]-4-hydroxybenzonitrile, as described in patent literature.[2] This transformation highlights the utility of the reagent in constructing complex, functionalized biaryl systems.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings involving functionalized boronic acids.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., 2-chloro-5-bromo-4-hydroxybenzonitrile) (1.0 equiv.)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv.)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed dioxane and water solvent mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Performance Analysis
The choice of boronic acid is critical for the success of a Suzuki-Miyaura coupling. The following table provides a comparative overview of this compound against other substituted phenylboronic acids.
| Boronic Acid Derivative | Key Structural Features | Expected Reactivity in Suzuki Coupling | Potential Advantages in Drug Discovery |
| This compound | Ortho-fluoro, meta-morpholine-carbonyl | Moderate to good; ortho-fluoro may slightly decrease reactivity but can also prevent unwanted side reactions. | Enhanced metabolic stability, improved solubility, hydrogen bonding capability. |
| 4-Fluorophenylboronic acid | Para-fluoro | Good; electron-withdrawing nature of fluorine can facilitate transmetalation. | Increased lipophilicity and metabolic stability. |
| 4-(Morpholine-4-carbonyl)phenylboronic acid | Para-morpholine-carbonyl | Good; the amide group is generally well-tolerated. | Improved solubility and potential for specific interactions with biological targets. |
| 3-Fluoro-2-Formylphenylboronic Acid | Ortho-formyl, meta-fluoro | Good; the formyl group is a reactive handle for further derivatization. | Versatility for library synthesis, enhanced metabolic stability.[1] |
Caption: Decision workflow for boronic acid selection in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. Its unique combination of a fluorine atom and a morpholine-carbonyl moiety offers significant advantages in modulating the physicochemical and pharmacokinetic properties of lead compounds. While the successful application of this reagent in Suzuki-Miyaura coupling is dependent on careful optimization of reaction conditions, the potential benefits for drug discovery programs are substantial. The provided protocol and comparative analysis serve as a foundational guide for researchers looking to leverage the strategic advantages of this important synthetic tool.
References
comparative analysis of palladium catalysts for 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
An Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Introduction: Navigating the Challenges of Modern Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its reliability in constructing carbon-carbon bonds to form biaryl and heteroaryl structures. However, as molecular complexity increases, the substrates employed often present significant challenges to standard catalytic systems. This compound is a prime example of such a demanding substrate. Its structure incorporates several features that can impede catalytic efficiency:
-
Steric Hindrance: The ortho-fluoro substituent and the bulky morpholinecarbonyl group can sterically encumber the boronic acid, slowing the crucial transmetalation step in the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the fluoro and carbonyl groups can deactivate the boronic acid, further hindering transmetalation.
-
Substrate Stability: Phenylboronic acids bearing electron-withdrawing groups are often prone to competitive side reactions, most notably protodeborylation, which reduces overall yield.
Selecting an appropriate palladium catalyst system is therefore critical to overcoming these hurdles. This guide provides a comparative analysis of various palladium catalysts for this specific transformation, offering experimental insights and protocols to aid researchers in achieving high-yield, efficient, and reproducible results.
The Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is essential for rational catalyst selection and troubleshooting. The process is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states. The choice of ligand bound to the palladium is paramount, as it directly influences the kinetics and efficiency of each step. Modern, bulky, and electron-rich phosphine ligands have revolutionized this field by promoting the formation of the key monoligated Pd(0)L species, which is highly active.
The generally accepted catalytic cycle proceeds through three primary stages:
-
Oxidative Addition: A monoligated Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-diaryl complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
// Inputs and Outputs arx [label="Aryl Halide (Ar-X)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; boronic [label="Boronic Acid (Ar'-B(OR)2)\n+ Base", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Product (Ar-Ar')", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
arx -> pd2_oa [style=invis]; boronic -> pd2_tm [style=invis]; pd2_tm -> product [style=invis];
// Invisible nodes for better arrow placement dummy1 [pos="-3.5,0.8!", shape=point, style=invis]; dummy2 [pos="-3.5,-0.8!", shape=point, style=invis]; dummy3 [pos="3.5,0!", shape=point, style=invis];
dummy1 -> pd2_oa [label="Ar-X", lhead=cluster_cycle]; dummy2 -> pd2_tm [label="Ar'-B(OR)2", lhead=cluster_cycle]; pd2_tm -> dummy3 [label="Ar-Ar'", ltail=cluster_cycle];
} .enddot Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium precursor and its associated ligand is the most critical parameter for success. We will compare four classes of catalysts, from traditional to state-of-the-art, for the coupling of this compound with a representative coupling partner, 4-bromoanisole.
| Catalyst System | Precursor/Precatalyst | Ligand | Typical Loading (mol%) | Temp (°C) | Yield (%) | Key Characteristics |
| Class I: Traditional | Pd(PPh₃)₄ | Triphenylphosphine | 5 - 10 | 80 - 110 | < 20% | Prone to ligand dissociation and decomposition at high temperatures. Inefficient for sterically hindered and electron-deficient substrates. |
| Class II: First-Gen Buchwald | Pd(OAc)₂ | SPhos | 1 - 2 | 80 - 100 | ~75-85% | Bulky, electron-rich phosphine ligand enhances activity but requires in-situ formation of the active catalyst, which can be inconsistent. |
| Class III: Modern Palladacycle | XPhos Pd G3 | XPhos | 0.5 - 1 | 60 - 80 | > 95% | Air- and moisture-stable precatalyst ensures accurate catalyst loading and high reactivity at lower temperatures, minimizing side reactions. |
| Class IV: NHC-Based | PEPPSI-IPr | IPr | 1 - 2 | 80 - 100 | ~90-95% | N-Heterocyclic Carbene (NHC) ligand provides strong Pd-C bond, offering high thermal stability. Excellent for challenging substrates. |
Discussion of Results:
-
Class I (Pd(PPh₃)₄): This traditional catalyst shows very poor performance. The combination of steric hindrance and electronic deactivation on the boronic acid substrate makes the transmetalation step extremely slow, leading to significant protodeborylation and low product yield.
-
Class II (First-Generation Buchwald Ligands): Using a combination of a simple palladium salt like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos provides a significant improvement. These ligands accelerate both oxidative addition and reductive elimination, leading to respectable yields. However, the active catalyst is formed in situ, which can sometimes lead to variability.
-
Class III (Buchwald Palladacycle Precatalysts): The XPhos Pd G3 precatalyst represents the state-of-the-art for this type of transformation. These well-defined precatalysts are air- and moisture-stable, allowing for easy and accurate handling. They rapidly and quantitatively generate the active monoligated Pd(0) species upon activation, leading to high catalytic activity even at lower temperatures. This minimizes thermal decomposition and side reactions like protodeborylation, resulting in near-quantitative yields.
-
Class IV (NHC-Based Catalysts): PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts with N-Heterocyclic Carbene (NHC) ligands are also highly effective. The strong sigma-donating ability of the NHC ligand creates a robust and thermally stable catalyst, making it an excellent choice, particularly for reactions requiring higher temperatures.
For the specific challenge presented by this compound, the XPhos Pd G3 precatalyst is the superior choice . It offers the highest efficiency at the lowest catalyst loading and mildest conditions, ensuring high fidelity and minimizing the risk of side reactions.
Experimental Protocol: High-Yield Synthesis using XPhos Pd G3
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole, 1.1 equiv)
-
XPhos Pd G3 (0.01 equiv, 1 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous 1,4-Dioxane or CPME (Cyclopentyl methyl ether)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for workup and purification (silica gel chromatography)
// Connections prep2 -> react1; react1 -> react2; react2 -> react3; react3 -> react4; react4 -> work1 [label="Upon Completion"]; work1 -> work2; work2 -> work3; work3 -> work4; } .enddot Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: In a glovebox or on the bench, add this compound, the aryl bromide (1.1 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.01 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Scientist's Note: Using a well-defined precatalyst like XPhos Pd G3 eliminates the variability of in-situ catalyst generation and ensures reproducibility. The use of a strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without promoting side reactions.
-
-
Inerting: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Scientist's Note: Oxygen can oxidize the active Pd(0) species, irreversibly poisoning the catalyst. A rigorous inerting procedure is essential for achieving high yields with low catalyst loadings.
-
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or CPME) via a dry syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Scientist's Note: Anhydrous solvents are critical as water can facilitate the unwanted protodeborylation of the boronic acid.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.
This protocol, centered on a modern palladacycle precatalyst, provides a reliable and high-yielding method for the synthesis of challenging biaryl compounds, ensuring both efficiency and reproducibility in a research and development setting.
A Senior Application Scientist’s Guide to the Morpholine Moiety: Evaluating Its Impact on Chemical Reactivity and Drug Design
Introduction: The "Privileged" Scaffold in Modern Chemistry
In the landscape of medicinal chemistry and organic synthesis, certain structural motifs appear with remarkable frequency. The morpholine ring is a quintessential example of such a "privileged structure."[1][2] This six-membered heterocycle, containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules, including approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4] Its prevalence is not accidental; it is a direct result of the unique and often advantageous effects the morpholine group imparts on a molecule's physicochemical properties, metabolic stability, and, critically, its chemical reactivity.[1][5]
This guide provides an in-depth evaluation of the morpholine group's impact on reactivity, offering a comparative analysis against other common cyclic amines. We will explore the electronic and steric nuances of the moiety, its role as a powerful directing group, and provide actionable experimental protocols for quantifying its influence in your own research.
The Fundamental Basis of Morpholine's Reactivity: Electronic and Steric Effects
Understanding the reactivity of a morpholine-containing compound begins with appreciating its core electronic and steric characteristics. These two factors are intrinsically linked and dictate how the morpholine nitrogen participates in chemical transformations.
Electronic Effects: A Tale of Two Heteroatoms
The reactivity of the morpholine nitrogen is fundamentally modulated by the presence of the oxygen atom at the 4-position. This oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the ring. The consequence is a significant decrease in electron density on the nitrogen atom.[3][4][6]
This makes morpholine and its derivatives less basic and less nucleophilic than structurally similar secondary amines, such as piperidine, which lacks the electron-withdrawing oxygen.[3][6] This attenuated basicity is a critical feature, often exploited in drug design to achieve a pKa closer to physiological pH, which can improve solubility and cell permeability.[7][8]
Steric and Conformational Effects
The cyclic and rigid chair-like conformation of the morpholine ring imposes significant steric constraints compared to acyclic secondary amines. This defined three-dimensional shape can influence the approach of reagents to nearby reaction centers, potentially leading to higher diastereoselectivity in reactions.
Furthermore, the inherent structure of the ring can impact the reactivity of the nitrogen itself. For instance, in the formation of enamines, the pronounced pyramidal geometry of the morpholine nitrogen can decrease the nucleophilicity of the resulting enamine compared to those derived from flatter rings like pyrrolidine.[9] This structural rigidity is a key tool for chemists to control reaction selectivity.
Comparative Analysis: Morpholine vs. Piperidine and Piperazine
To truly appreciate the unique impact of the morpholine group, a direct comparison with other commonly used cyclic amines is essential. The choice between these scaffolds can dramatically alter a molecule's properties and reactivity.
| Feature | Morpholine | Piperidine | Piperazine |
| Structure | O(CH₂CH₂)₂NH | (CH₂)₅NH | NH(CH₂CH₂)₂NH |
| Approximate pKa | ~8.7[10] | ~11.2 | pKa1 ~9.7, pKa2 ~5.6 |
| Nucleophilicity | Moderate | High | High (at N1) |
| Key Contributions | Weak base, H-bond acceptor, improves solubility and metabolic stability.[10] | Strong base, H-bond donor/acceptor, lipophilic. | Diprotonatable, often used as a linker, strong H-bond donor/acceptor. |
| Reactivity Profile | Less nucleophilic than piperidine due to the electron-withdrawing oxygen.[3][4][6] | Highly nucleophilic and basic, prone to standard secondary amine reactions. | Reactivity can be tuned by substitution on the second nitrogen. |
This comparison underscores a critical decision point in synthesis and drug design. If a strongly basic, highly nucleophilic amine is required, piperidine is a superior choice. However, when aiming for moderate basicity, improved aqueous solubility, and often better pharmacokinetic properties, morpholine is the preferred scaffold.[10][11]
Morpholine as a Directing Group in C-H Functionalization
Beyond modulating the inherent reactivity of its nitrogen, the morpholine moiety can be employed as a powerful directing group to control regioselectivity in complex reactions. In transition metal-catalyzed C-H functionalization, a morpholine amide can act as an excellent chelating group, positioning the metal catalyst for selective reaction at a specific C-H bond, typically at the ortho position of an aromatic ring.
Studies have shown that in certain cobalt-catalyzed reactions, a morpholine amide directing group performs significantly better than other N-disubstituted amides, leading to higher yields and cleaner reactions.[12] This application transforms the morpholine from a simple substituent into an active controller of synthetic outcomes.
// Define nodes Start [label="Substrate"]; Catalyst [label="[M-L]", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Chelated Intermediate"]; Reagent [label="R-X"]; Product [label="Ortho-Functionalized Product"]; DG_removal [label="DG Removal", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Final Product"];
// Define structure within nodes Start [image="https://i.imgur.com/8f8Y9L5.png"]; // Aromatic ring with Morpholine Amide DG Intermediate [image="https://i.imgur.com/kYq3t2j.png"]; // Metal chelated to DG Product [image="https://i.imgur.com/uG9nJbF.png"]; // R group added at ortho position
// Define edges and labels Start -> Intermediate [label=" + [M-L]\nCoordination"]; Intermediate -> Product [label=" + R-X\nC-H Activation &\nFunctionalization", color="#34A853"]; Product -> DG_removal [label="Deprotection", color="#EA4335"]; DG_removal -> FinalProduct; Catalyst -> Start [style=invis]; // for layout Reagent -> Intermediate [style=invis]; // for layout } Caption: Morpholine amide directing group chelates a metal catalyst for ortho C-H activation.
Experimental Guide: Quantifying the Impact on Reactivity
Theoretical understanding must be validated by empirical data. A competitive kinetics experiment is a robust method to directly compare the reactivity of morpholine against another amine.
Workflow for Evaluating Amine Reactivity
// Nodes A [label="Select Model Substrate\n(e.g., an activated acyl chloride)"]; B [label="Prepare Equimolar Solution\nof Morpholine and\nComparative Amine (e.g., Piperidine)"]; C [label="Initiate Reaction\nby adding a limiting amount\nof the substrate"]; D [label="Quench Reaction\nat various time points"]; E [label="Analyze Product Ratio\n(e.g., via HPLC, GC-MS, or NMR)"]; F [label="Calculate Relative Rate Constant\n(k_morpholine / k_piperidine)"];
// Edges A -> B [label="1. Define System"]; B -> C [label="2. Setup Competition"]; C -> D [label="3. Time Course"]; D -> E [label="4. Quantify"]; E -> F [label="5. Conclude"]; } Caption: Experimental workflow for a competitive kinetics study.
Protocol: Competitive Acylation of Benzoyl Chloride
This protocol provides a framework for comparing the nucleophilicity of morpholine and piperidine.
Objective: To determine the relative rate of acylation for morpholine vs. piperidine with benzoyl chloride.
Materials:
-
Morpholine, anhydrous
-
Piperidine, anhydrous
-
Benzoyl chloride
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
HPLC or GC-MS system for analysis
Procedure:
-
Preparation:
-
Prepare a 0.1 M stock solution of morpholine in anhydrous DCM.
-
Prepare a 0.1 M stock solution of piperidine in anhydrous DCM.
-
Prepare a 0.1 M stock solution of triethylamine in anhydrous DCM.
-
Prepare a 0.05 M solution of benzoyl chloride in anhydrous DCM containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
In a dry reaction vial, combine 1.0 mL of the morpholine stock solution (0.1 mmol) and 1.0 mL of the piperidine stock solution (0.1 mmol).
-
Add 1.1 mL of the triethylamine stock solution (0.11 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Initiation and Time Points:
-
Initiate the reaction by rapidly adding 1.0 mL of the cold benzoyl chloride solution (0.05 mmol, 0.5 equivalents). Start a timer immediately.
-
At predefined time points (e.g., 1 min, 5 min, 15 min, 60 min), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1.0 mL of the quenching solution. Vortex thoroughly.
-
-
Analysis:
-
Separate the organic layer from the quenched aliquots.
-
Analyze the organic layer by HPLC or GC-MS to determine the concentrations of the two products: N-benzoyl-morpholine and N-benzoyl-piperidine.
-
Use the internal standard to accurately quantify the amount of each product formed at each time point.
-
-
Data Interpretation:
-
The ratio of the products formed ([N-benzoyl-piperidine] / [N-benzoyl-morpholine]) at early time points is proportional to the ratio of the rate constants (k_piperidine / k_morpholine). This provides a quantitative measure of the relative nucleophilicity of the two amines under the specified reaction conditions. This method is a practical application of the principles of reaction kinetics analysis.[13][14]
-
Conclusion
The morpholine group is far more than a simple structural placeholder; it is a sophisticated tool for modulating chemical reactivity and optimizing molecular properties. Its unique electronic signature, stemming from the interplay between its nitrogen and oxygen atoms, renders it less basic and nucleophilic than piperidine, a feature that is often highly desirable in drug design for improving pharmacokinetic profiles.[1][15][10] When deployed as a directing group, it offers chemists precise control over synthetic transformations. By understanding these principles and employing quantitative experimental methods like competitive kinetics, researchers can rationally incorporate the morpholine moiety to accelerate the development of novel therapeutics and fine-tune complex chemical syntheses.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [pubmed.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS No. 1072951-41-7). The guidance herein is synthesized from established safety data for this compound and related arylboronic acids, aiming to foster a proactive safety culture beyond mere compliance.
Immediate Hazard Assessment
Before handling this compound, it is critical to understand its primary hazards. Based on available data, this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3]
| Hazard Category | GHS Hazard Statement | Required Immediate Action |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles and, if splashing is possible, a full-face shield.[4][5] |
| Skin Irritation | H315: Causes skin irritation | Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably a certified chemical fume hood.[2][4][7] |
| Potential Genotoxicity | Class Precaution: Arylboronic Acids | Minimize exposure; treat as a potentially genotoxic impurity and handle with high caution.[8] |
Understanding the Compound-Specific Risks
The hazard profile of this molecule is dictated by its distinct chemical features. As Senior Application Scientists, we must understand the causality behind these risks to justify our safety protocols.
-
The Boronic Acid Moiety : Phenylboronic acids as a class are known irritants.[9] While often appearing as stable white solids, they can be hygroscopic and readily form cyclic anhydrides (boroxines), which may have different physical properties and reactivity.[10][11]
-
Aryl Fluorination : The fluorine substituent enhances the electrophilicity of the aromatic ring, which can influence its reactivity and biological interactions.
-
Potential Genotoxicity : Recent studies have indicated that some arylboronic acids can be weakly mutagenic in microbial assays.[8] In the absence of specific toxicological data for this compound, it is prudent practice in drug development settings to treat it as a potential genotoxic impurity (PGI) and minimize all routes of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The following table details the specific equipment and the rationale for its use.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield must be worn over goggles when there is a risk of splashing or handling larger quantities (>5g).[4][5] | Protects the eyes, which are highly susceptible to serious, potentially irreversible damage from chemical irritants.[2][6] |
| Hand Protection | Chemically resistant gloves (nitrile rubber is a suitable choice for incidental contact) must be worn.[4][6] Inspect gloves for defects before each use.[5][12] | Prevents direct skin contact, mitigating the risk of irritation.[3] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[5][12] For prolonged contact, consult the glove manufacturer's resistance data. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat must be worn.[13] Ensure long pants and closed-toe shoes are worn to cover all skin.[13] | Protects skin on the arms and body from accidental spills or splashes. |
| Respiratory Protection | For handling small quantities in an operational chemical fume hood, respiratory protection may not be necessary.[4] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with organic vapor/particulate cartridges) is required.[7][13] | Prevents inhalation of the solid particulate, which can cause acute respiratory tract irritation.[2][13] |
Safe Handling and Operations Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe outcomes.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.[4]
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[4][13]
-
Prepare a designated hazardous waste container, properly labeled for solid chemical waste.[4]
-
Assemble all necessary PPE as detailed in Section 3.
-
-
Handling :
-
Post-Handling :
-
Clean and decontaminate the work area and any equipment used.
-
Dispose of all contaminated materials, including gloves and weighing papers, in the designated hazardous waste container.[4]
-
Doff PPE in the correct order (gloves first) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][12]
-
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact : Remove contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]
-
Small Spill (in a fume hood) :
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous chemical waste.
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[16]
-
Containment : Collect all solid waste, including contaminated PPE (gloves, wipes, etc.), in a clearly labeled, sealed, and appropriate hazardous waste container.[4][16]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour this chemical or its solutions down the drain. [4] While some simple inorganic acids can be neutralized and disposed of via the sanitary sewer in small amounts with copious amounts of water, this complex organic molecule requires professional disposal.[16][17]
References
- 1. aobchem.com [aobchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.pt [fishersci.pt]
- 4. benchchem.com [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. carlroth.com [carlroth.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. laballey.com [laballey.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. sciencing.com [sciencing.com]
- 16. laballey.com [laballey.com]
- 17. bsu.edu [bsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




